Product packaging for Phenyl 2-(phenylthio)phenylcarbamate(Cat. No.:CAS No. 111974-73-3)

Phenyl 2-(phenylthio)phenylcarbamate

Cat. No.: B116602
CAS No.: 111974-73-3
M. Wt: 321.4 g/mol
InChI Key: FWULFEHVLSQUBD-UHFFFAOYSA-N
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Description

Phenyl 2-(phenylthio)phenylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C19H15NO2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO2S B116602 Phenyl 2-(phenylthio)phenylcarbamate CAS No. 111974-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(2-phenylsulfanylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19(22-15-9-3-1-4-10-15)20-17-13-7-8-14-18(17)23-16-11-5-2-6-12-16/h1-14H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWULFEHVLSQUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283834
Record name Phenyl [2-(phenylthio)phenyl]carbamate
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Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111974-73-3
Record name Phenyl [2-(phenylthio)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-(phenylthio)phenyl)-, phenyl ester
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Record name Phenyl [2-(phenylthio)phenyl]carbamate
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Record name Phenyl (2-(phenylthio)phenyl)carbamate
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Foundational & Exploratory

Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a chemical compound of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Quetiapine. Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] A thorough understanding of the physicochemical properties and synthesis of this compound is therefore crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures for this important therapeutic agent.

This technical guide provides a detailed overview of the known physicochemical properties of this compound, a summary of its synthesis, and a discussion of its relevance in pharmaceutical development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions.

PropertyValueSource(s)Notes
Chemical Structure Chemical Structure of this compoundChemicalBook[1]
CAS Number 111974-73-3[1][3][4][5]
Molecular Formula C₁₉H₁₅NO₂S[1][3][6]
Molecular Weight 321.39 g/mol [1][3][6]
Appearance White to Off-White Solid[1]
Melting Point 91 - 92 °C[1]Experimental Value
Boiling Point 438.0 ± 37.0 °C at 760 mmHg[1]Predicted
Density 1.28 ± 0.1 g/cm³[1]Predicted
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
pKa 12.41 ± 0.70[1]Predicted
LogP 4.4[1]Predicted

Synthesis of this compound

The synthesis of this compound is a key step in the manufacturing process of Quetiapine.[2] The most commonly cited method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is described in a study by V. Kandula. The following is a summary of the procedure:

  • Reaction Setup: A solution of 2-aminodiphenyl sulphide (also known as 2-(phenylthio)aniline) in toluene is prepared in a reaction vessel and cooled to a temperature of 0-5°C.

  • Addition of Phenyl Chloroformate: A solution of phenyl chloroformate in toluene is slowly added to the cooled 2-aminodiphenyl sulphide solution over a period of 45-60 minutes, while maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture's temperature is allowed to rise to 25-30°C and is stirred for an additional 60-90 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Water is added to the reaction mixture, and it is agitated for 15 minutes.

    • The organic and aqueous layers are separated.

    • The toluene layer is washed with a 5% HCl solution.

    • The washed toluene layer is dried over sodium sulfate.

    • The toluene is removed by distillation under vacuum at a temperature below 60°C.

  • Purification:

    • n-Heptane is added to the residue, and the mixture is agitated for 30 minutes at 25-30°C.

    • The resulting solid product is filtered and washed with n-heptane.

    • The purified this compound is then dried under vacuum at 60-65°C.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation cluster_purification Purification 2_aminodiphenyl_sulphide 2-Aminodiphenyl Sulphide in Toluene reaction_vessel Reaction at 0-5°C, then warm to 25-30°C 2_aminodiphenyl_sulphide->reaction_vessel phenyl_chloroformate Phenyl Chloroformate in Toluene phenyl_chloroformate->reaction_vessel water_wash Water Wash reaction_vessel->water_wash hcl_wash 5% HCl Wash water_wash->hcl_wash drying Drying (Na₂SO₄) hcl_wash->drying distillation Toluene Distillation drying->distillation heptane_addition n-Heptane Addition distillation->heptane_addition filtration Filtration heptane_addition->filtration vacuum_drying Vacuum Drying filtration->vacuum_drying product Phenyl 2-(phenylthio)- phenylcarbamate vacuum_drying->product

Caption: Synthesis workflow for this compound.

Spectral Data

Despite a comprehensive search of available scientific literature and chemical databases, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be located. The availability of such data would be invaluable for the unambiguous identification and characterization of this compound. Researchers synthesizing or handling this material are encouraged to perform these analyses to contribute to the public body of scientific knowledge.

Role in Drug Development

The purity and physicochemical characteristics of this compound are of paramount importance as they can directly impact the yield and impurity profile of the final Quetiapine product. Therefore, a thorough understanding and control of the properties of this intermediate are essential for ensuring the quality, safety, and efficacy of the resulting drug substance.

Logical Relationship in Quetiapine Synthesis

Quetiapine_Synthesis_Relationship phenyl_carbamate Phenyl 2-(phenylthio)- phenylcarbamate dibenzo_thiazepinone Dibenzo[b,f][1,4]thiazepin- 11(10H)-one phenyl_carbamate->dibenzo_thiazepinone Cyclization quetiapine Quetiapine dibenzo_thiazepinone->quetiapine Further Synthesis Steps

Caption: Role of this compound in Quetiapine synthesis.

Conclusion

This compound is a vital chemical intermediate with well-defined, albeit partially predicted, physicochemical properties. Its synthesis is a critical step in the production of the widely used antipsychotic drug, Quetiapine. This guide has summarized the available data on its properties and synthesis to aid researchers and professionals in the field of drug development. The notable absence of public experimental spectral data highlights an area for future contribution to the scientific community. A comprehensive understanding of this compound is essential for the efficient and controlled manufacturing of life-saving medications.

References

Phenyl 2-(phenylthio)phenylcarbamate: An In-depth Technical Guide on its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Phenyl 2-(phenylthio)phenylcarbamate is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of structurally related phenyl carbamate derivatives. The information presented herein is intended to serve as a scientific resource for hypothesis generation and to guide future research.

Executive Summary

This compound is a synthetic organic compound primarily documented as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2][3] While its direct biological activities are not extensively characterized, the carbamate functional group is a well-established pharmacophore known to interact with various biological targets. This technical guide explores the three most probable mechanisms of action for this compound based on the activities of analogous compounds: enzyme inhibition, antiproliferative effects, and induction of apoptosis.

Potential Mechanism of Action 1: Enzyme Inhibition

Phenyl carbamates are widely recognized as inhibitors of several enzymes, particularly serine hydrolases. The proposed mechanism involves the carbamoylation of the catalytic serine residue in the enzyme's active site, leading to its inactivation.

Target Enzymes and Inhibitory Activity of Related Phenyl Carbamates

Based on studies of analogous compounds, potential enzyme targets for this compound include:

  • Acetylcholinesterase (AChE): Inhibition of AChE is a common mechanism for many carbamate-containing drugs.[4][5]

  • Fatty Acid Amide Hydrolase (FAAH): Several phenyl carbamates have been identified as potent inhibitors of FAAH.

  • Monoacylglycerol Lipase (MAGL): Dual inhibition of FAAH and MAGL by some carbamates has been reported.[6]

The inhibitory potency of phenyl carbamates is influenced by the nature of the substituents on the phenyl ring.

Table 1: Inhibitory Activity of Representative Phenyl Carbamate Derivatives against Target Enzymes

Compound ClassTarget EnzymeIC50 / Kinetic ParametersReference
N-methyl, N-alkyl carbamatesAcetylcholinesterase (human)ki (carbamylation rate) varies with N-alkyl substituent size[2]
Phenothiazine carbamatesAcetylcholinesterasePseudoirreversible inhibition[4]
Phenothiazine carbamatesButyrylcholinesteraseReversible inhibition[4]
Cyclohexylcarbamic acid biphenyl estersFatty Acid Amide Hydrolase (rat brain)IC50 = 63 nM (for URB524)
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common method for determining the acetylcholinesterase inhibitory activity of a test compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_workflow AChE Inhibition Assay Workflow start Prepare Reagents plate_prep Add Buffer, DTNB, and Test Compound to Plate start->plate_prep enzyme_add Add AChE and Incubate plate_prep->enzyme_add reaction_start Add ATCI Substrate enzyme_add->reaction_start measurement Measure Absorbance at 412 nm reaction_start->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end_point Results calculation->end_point

AChE Inhibition Assay Workflow

Potential Mechanism of Action 2: Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of aryl carbamate derivatives against a variety of cancer cell lines.[7] The underlying mechanisms are not fully elucidated but may involve the modulation of key signaling pathways controlling cell growth and proliferation.

Cytotoxic Effects of Related Carbamate Derivatives

Aryl carbamates have shown selective cytotoxicity towards cancer cells. The specific molecular targets are still under investigation, but some studies suggest the involvement of adenosine A2 receptors and cyclin-dependent kinase 2 (CDK2).

Table 2: Antiproliferative Activity of Representative Carbamate Derivatives

Compound ClassCell LineIC50 ValueReference
Aryl carbamates with oxamate moietyU-87 MG (glioblastoma)Varies by compound[7]
Aryl carbamates with oxamate moietyA-375 (melanoma)Varies by compound[7]
Aryl carbamates with oxamate moietyMDA-MB-231 (breast carcinoma)Varies by compound[7]
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivativesVarious (NCI-60 panel)Varies by compound[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to an untreated control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

G cluster_pathway Potential Antiproliferative Signaling Carbamate Phenyl Carbamate Derivative Target Molecular Target (e.g., A2 Receptor, CDK2) Carbamate->Target Inhibition Pathway Signaling Cascade Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation

Hypothesized Antiproliferative Pathway

Potential Mechanism of Action 3: Induction of Apoptosis

Carbamate derivatives have been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells.[9][10] This mechanism is often linked to the activation of specific cellular pathways that lead to controlled cell dismantling.

Apoptotic Pathways and Markers

The induction of apoptosis by carbamates may involve:

  • Caspase Activation: Activation of key executioner caspases, such as caspase-3.

  • Mitochondrial Pathway: Release of cytochrome c from the mitochondria into the cytoplasm.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, such as G2/M.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cell line (e.g., Jurkat)

  • Cell culture medium

  • Test compound (this compound)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in the cell culture by treating with the test compound for a specific duration.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_apoptosis Apoptosis Induction Pathway Carbamate Phenyl Carbamate Derivative Mitochondria Mitochondria Carbamate->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Intrinsic Apoptosis Pathway

Conclusion and Future Directions

While this compound is primarily known as a synthetic intermediate, the extensive biological activities of the broader phenyl carbamate class of compounds suggest that it may possess significant pharmacological properties. The most plausible mechanisms of action include enzyme inhibition, antiproliferative effects, and the induction of apoptosis.

Future research should focus on the direct experimental evaluation of this compound in relevant biological assays to confirm these hypothesized mechanisms. This would involve:

  • Screening against a panel of serine hydrolases and other potential enzyme targets.

  • In vitro cytotoxicity studies across a diverse range of cancer cell lines.

  • Detailed investigation of the apoptotic pathways induced by the compound.

Such studies will be crucial in determining the potential therapeutic applications of this compound and its derivatives beyond their current role in chemical synthesis.

References

Spectroscopic data analysis of Phenyl 2-(phenylthio)phenylcarbamate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₁₉H₁₅NO₂S, with a molecular weight of 321.39 g/mol .[1][2][3][] This information is fundamental for the interpretation of the mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the predicted monoisotopic mass is 321.08234 Da.

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺322.08962
[M+Na]⁺344.07156
[M-H]⁻320.07506
[M]⁺321.08179

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

¹H NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range sufficient to cover all proton signals (typically 0-12 ppm).

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Instrument: An NMR spectrometer equipped for ¹³C detection.

  • Parameters:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range sufficient to cover all carbon signals (typically 0-200 ppm).

    • Referencing: The chemical shifts are referenced to the deuterated solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the clean, empty ATR crystal is collected before running the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Capillary Voltage: Typically 3-5 kV.

    • Drying Gas: Nitrogen gas is used as a drying and nebulizing gas.

    • Mass Range: A suitable mass range is scanned to detect the molecular ion and any fragments (e.g., m/z 100-500).

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer Prep_MS->Acquire_MS Analyze_NMR Chemical Shifts Coupling Constants Integration Acquire_NMR->Analyze_NMR Analyze_IR Functional Group Identification Acquire_IR->Analyze_IR Analyze_MS Molecular Weight Fragmentation Pattern Acquire_MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the synthesis of the atypical antipsychotic agent, Quetiapine.[1][2] Due to the limited publicly available experimental data for this specific compound, this document outlines recommended protocols for solubility and stability studies based on the known physicochemical properties of the molecule and general principles of carbamate chemistry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute robust experimental investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Phenyl (2-(phenylthio)phenyl)carbamate[1]
CAS Number 111974-73-3[1]
Molecular Formula C₁₉H₁₅NO₂S[1][2][3]
Molecular Weight 321.39 g/mol [2][3]
Appearance White to off-white solid
Melting Point 91-92 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Store at 2-8°C in a refrigerator.[4]

Solubility Studies

Recommended Solvents for Solubility Screening

A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. Recommended solvents are listed in Table 2.

Table 2: Recommended Solvents for Solubility Screening

Solvent ClassExamples
Non-polar n-Hexane, Cyclohexane, Toluene
Slightly Polar Dichloromethane, Diethyl ether, Ethyl acetate
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Polar Protic Methanol, Ethanol, Isopropanol, Water
Buffers Aqueous buffers at various pH values (e.g., 2, 4, 7, 9, 12)
Experimental Protocol for Equilibrium Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw a clear aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_quant Quantification A Add excess compound to solvent B Agitate at constant temperature A->B C Settle and collect supernatant B->C D Filter supernatant C->D E Dilute and analyze by HPLC D->E G cluster_prep Sample Preparation cluster_stress Stress Application cluster_process Sample Processing cluster_analysis Analysis A Prepare solutions/solid samples B Expose to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize (if applicable) B->C D Analyze by stability-indicating HPLC C->D E Assess peak purity and mass balance D->E G cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_photo Photodegradation cluster_thermal Thermal Degradation A This compound B Isocyanate Intermediate A->B OH⁻ C Carbamic Acid B->C H₂O D 2-(Phenylthio)aniline + CO₂ C->D E This compound F Phenol + Isocyanate E->F G This compound H Isocyanate + Phenol G->H Δ

References

Phenyl 2-(phenylthio)phenylcarbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 111974-73-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Phenyl 2-(phenylthio)phenylcarbamate, a molecule of significant interest due to its established role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine. While its primary application to date has been in pharmaceutical manufacturing, this guide explores its chemical properties, synthesis, and speculatively, its potential as a candidate for investigation as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₁₉H₁₅NO₂S and a molecular weight of 321.39 g/mol .[1][2] It is sparingly soluble in chloroform and methanol.[1][2]

PropertyValueReference
CAS Number 111974-73-3[1][2][3][4][5][6]
Molecular Formula C₁₉H₁₅NO₂S[1][2][3][5]
Molecular Weight 321.39 g/mol [1][2][3][5]
Appearance White to Off-White Solid[1][2]
Melting Point 91-92 °C[1][2]
Boiling Point (Predicted) 438.0 ± 37.0 °C[1]
Density (Predicted) 1.28 ± 0.1 g/cm³[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1][2]
IUPAC Name Phenyl N-(2-phenylsulfanylphenyl)carbamate[3]
Synonyms Carbamic acid, N-[2-(phenylthio)phenyl]-, phenyl ester; Phenyl (2-(phenylthio)phenyl)carbamate; N-[2-(Phenylthio)phenyl]carbamic Acid Phenyl Ester[1][2][3]

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of 2-aminodiphenyl sulfide with phenyl chloroformate in a suitable solvent such as toluene.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminodiphenyl sulfide

  • Phenyl chloroformate

  • Toluene

  • Sodium hydroxide (aqueous solution)

  • Sodium carbonate (aqueous solution)

Procedure:

  • Dissolve 2-aminodiphenyl sulfide (0.4 mole) in toluene (500 ml) in a reaction vessel.

  • Cool the solution to 5°C with constant stirring.

  • Slowly add a solution of phenyl chloroformate (0.24 mole) in toluene (50 ml) to the stirred solution over a period of 1 hour.

  • Following the initial addition, commence a simultaneous addition of phenyl chloroformate (0.24 mole) in toluene (50 ml) and an aqueous solution containing sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 ml of water.

  • Maintain the reaction temperature at 5-10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

dot

Synthesis of this compound.

Role as an Intermediate in Quetiapine Synthesis

This compound is a well-documented intermediate in the manufacturing of Quetiapine, an atypical antipsychotic medication.[1][4] The carbamate undergoes a cyclization reaction, typically facilitated by a dehydrating agent like polyphosphoric acid, to form the dibenzo[b,f][3][4]thiazepine core structure of Quetiapine.

Hypothetical TRPA1 Antagonism: A Research Perspective

While there is no direct published evidence of this compound acting as a TRPA1 antagonist, its chemical structure, containing a phenylcarbamate moiety, warrants investigation for potential biological activity. The TRPA1 ion channel is a well-established target for the development of novel analgesics and anti-inflammatory agents.

The Phenylcarbamate Scaffold in Drug Discovery

The phenylcarbamate functional group is present in a variety of biologically active compounds. While often associated with cholinesterase inhibition, the scaffold's versatility allows for diverse pharmacological activities. The lipophilic nature of the phenyl and phenylthio groups in this compound could facilitate its interaction with the transmembrane domains of ion channels like TRPA1.

Proposed Mechanism of Action and Signaling Pathway

TRPA1 is a non-selective cation channel primarily expressed in sensory neurons. Its activation by noxious stimuli leads to an influx of Ca²⁺, resulting in the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to pain and neurogenic inflammation. A hypothetical antagonist role for this compound would involve binding to the TRPA1 channel, thereby preventing its opening and the subsequent downstream signaling cascade.

dot

TRPA1_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (e.g., irritants, inflammatory mediators) TRPA1_Channel TRPA1 Channel Noxious_Stimuli->TRPA1_Channel Activates Ca2_Influx Ca²⁺ Influx TRPA1_Channel->Ca2_Influx Opens Neuronal_Depolarization Neuronal Depolarization Ca2_Influx->Neuronal_Depolarization Neuropeptide_Release Release of CGRP & Substance P Neuronal_Depolarization->Neuropeptide_Release Pain_Perception Pain Perception Neuropeptide_Release->Pain_Perception Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Compound_X This compound (Hypothetical Antagonist) Compound_X->TRPA1_Channel Inhibits

Hypothetical TRPA1 signaling and inhibition.

Proposed Experimental Workflows for Screening

To investigate the potential TRPA1 antagonist activity of this compound, a tiered screening approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

In Vitro Calcium Flux Assay

This primary screen assesses the ability of the compound to inhibit TRPA1-mediated calcium influx in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPA1).

Experimental Protocol:

  • Cell Culture: Culture HEK293-hTRPA1 cells in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the compound concentration.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This secondary assay provides a more physiologically relevant measure of TRPA1 antagonism by quantifying the release of the neuropeptide CGRP from primary sensory neurons or dorsal root ganglion (DRG) cultures.

Experimental Protocol:

  • Primary Neuron Culture: Isolate and culture DRG neurons from rodents.

  • Compound Pre-incubation: Pre-incubate the cultured neurons with different concentrations of this compound.

  • TRPA1 Agonist Stimulation: Stimulate the neurons with a TRPA1 agonist to induce CGRP release.

  • Supernatant Collection: Collect the cell culture supernatant.

  • CGRP Quantification: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the dose-dependent inhibition of CGRP release by this compound.

dot

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo / Ex Vivo (Potential Future Steps) Calcium_Flux Calcium Flux Assay (HEK293-hTRPA1) Hit_Identification Hit Identification (IC50 Determination) Calcium_Flux->Hit_Identification CGRP_Release CGRP Release Assay (Primary Neurons) Lead_Optimization Lead Optimization CGRP_Release->Lead_Optimization Pain_Models Animal Models of Pain (e.g., Formalin test) PK_PD Pharmacokinetic/ Pharmacodynamic Studies Pain_Models->PK_PD Compound This compound Compound->Calcium_Flux Hit_Identification->CGRP_Release Confirm Hits Lead_Optimization->Pain_Models

Proposed experimental workflow for screening.

Conclusion

This compound is a readily synthesizable compound with a well-established role in pharmaceutical chemistry. While its biological activities remain largely unexplored, its chemical structure suggests that it could be a starting point for the discovery of novel TRPA1 modulators. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to investigate this hypothesis. Further studies are warranted to determine if this compound or its derivatives possess clinically relevant TRPA1 antagonist activity, which could open new avenues for the development of therapeutics for pain and inflammatory disorders.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Comprehensive Technical Guide for its Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-(phenylthio)phenylcarbamate is a crucial intermediate in the synthesis of high-value pharmaceuticals, most notably the atypical antipsychotic agent, Quetiapine. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its subsequent conversion to the core dibenzothiazepine structure of Quetiapine. Furthermore, this document elucidates the complex signaling pathways of Quetiapine, offering valuable context for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 111974-73-3[1][2][3]
Molecular Formula C₁₉H₁₅NO₂S[2][3]
Molecular Weight 321.39 g/mol [2][3]
Appearance White to off-white solid[2]
Melting Point 91-92 °C[2]
Boiling Point 438.0 ± 37.0 °C (Predicted)[2]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[2]
IUPAC Name phenyl N-(2-phenylsulfanylphenyl)carbamate
Synonyms N-[2-(Phenylthio)phenyl]carbamic Acid Phenyl Ester, Phenyl (2-(phenylthio)phenyl)carbamate[1][4]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 2-aminodiphenylsulfide with phenyl chloroformate. The following is a detailed experimental protocol based on established methods.[5][6]

Materials:

  • 2-Aminodiphenylsulfide

  • Phenyl chloroformate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and dropping funnel

  • Cooling bath (ice-water or cryocooler)

  • Standard laboratory glassware

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 0.4 moles of 2-aminodiphenylsulfide in 500 ml of toluene.

  • Cool the solution to 5°C using a cooling bath.

  • While maintaining the temperature at 5°C, slowly add a solution of 0.24 moles of phenyl chloroformate in 50 ml of toluene to the stirred solution over a period of 1 hour.

  • Upon completion of the initial addition, prepare an aqueous solution containing 0.3 moles of sodium hydroxide and 0.35 moles of sodium carbonate in 200 ml of deionized water.

  • Simultaneously, begin the addition of another 0.24 moles of phenyl chloroformate in 50 ml of toluene and the prepared aqueous sodium hydroxide/sodium carbonate solution to the reaction mixture. Maintain a steady addition rate for both solutions.

  • After the additions are complete, allow the reaction to proceed for an additional 2-3 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, a dilute solution of hydrochloric acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the toluene solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Role in Quetiapine Synthesis

This compound is a pivotal intermediate in the synthesis of Quetiapine.[1][4][6] The subsequent step involves a cyclization reaction to form the dibenzo[b,f][7][8]thiazepine-11(10H)-one core structure.

Experimental Workflow for Quetiapine Synthesis Intermediate:

G cluster_synthesis Synthesis of this compound cluster_cyclization Synthesis of Dibenzothiazepine Core 2-Aminodiphenylsulfide 2-Aminodiphenylsulfide Reaction1 Acylation 2-Aminodiphenylsulfide->Reaction1 Phenyl_chloroformate Phenyl_chloroformate Phenyl_chloroformate->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Intramolecular Cyclization Intermediate->Reaction2 PPA Polyphosphoric Acid (PPA) PPA->Reaction2 Core_Structure Dibenzo[b,f][1,4]thiazepine-11(10H)-one Reaction2->Core_Structure Further_Steps Quetiapine Core_Structure->Further_Steps Further functionalization to yield Quetiapine

Caption: Synthetic pathway from starting materials to the core structure of Quetiapine.

Signaling Pathways of Quetiapine

Quetiapine, the final pharmaceutical product derived from this compound, is an atypical antipsychotic that exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors.[7][8][9][10] Its primary mechanism of action is believed to be the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[7][8][9]

Quetiapine's Primary Receptor Interactions:

Quetiapine Quetiapine D2_Receptor Dopamine D2 Receptor Quetiapine->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Quetiapine->5HT2A_Receptor Antagonism H1_Receptor Histamine H1 Receptor Quetiapine->H1_Receptor Antagonism Alpha1_Adrenergic α1-Adrenergic Receptor Quetiapine->Alpha1_Adrenergic Antagonism

Caption: Quetiapine's antagonistic effects on key neurotransmitter receptors.

The therapeutic effects of Quetiapine are not solely dependent on direct receptor antagonism but also involve the modulation of downstream signaling cascades. Research has indicated the involvement of pathways such as the ERK (Extracellular signal-regulated kinase) and Notch signaling pathways.[11][12][13]

Downstream Signaling Effects of Quetiapine:

Quetiapine Quetiapine Receptor_Interaction Receptor Antagonism (D2, 5-HT2A, etc.) Quetiapine->Receptor_Interaction ERK_Pathway ERK Pathway Modulation Receptor_Interaction->ERK_Pathway Notch_Pathway Notch Signaling Activation Receptor_Interaction->Notch_Pathway Therapeutic_Effects Antipsychotic & Myelin Protective Effects ERK_Pathway->Therapeutic_Effects Notch_Pathway->Therapeutic_Effects

Caption: Modulation of intracellular signaling pathways by Quetiapine.

Conclusion

This compound is a synthetically valuable intermediate, the importance of which is underscored by its role in the production of the widely used antipsychotic, Quetiapine. A thorough understanding of its properties, synthesis, and the pharmacology of its downstream products is essential for chemists and pharmacologists working in the field of central nervous system drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research and application of this key molecule.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenyl 2-(phenylthio)phenylcarbamate is a known organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2][3] Despite its importance in pharmaceutical manufacturing, a comprehensive review of the scientific literature reveals a significant scarcity of publicly available data regarding its specific biological activities, mechanism of action, and detailed experimental protocols beyond its synthesis. This guide summarizes the available information on this compound, focusing on its synthesis and physicochemical properties, while also highlighting the current knowledge gaps in its pharmacological profile.

Introduction

This compound (CAS No. 111974-73-3) is a carbamate derivative containing a diphenyl sulfide moiety.[2] Its chemical structure and properties make it a valuable precursor in multi-step organic syntheses. The primary and most well-documented application of this compound is as an intermediate in the manufacturing process of Quetiapine, a widely used medication for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] While the pharmacological profile of Quetiapine is extensively studied, its synthetic intermediates, such as this compound, have garnered significantly less attention in terms of their intrinsic biological effects.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information resources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 111974-73-3[2]
Molecular Formula C₁₉H₁₅NO₂S[]
Molecular Weight 321.39 g/mol []
Appearance White to off-white solid[]
Melting Point 91 - 92 °C[2][]
Boiling Point (Predicted) 438.0 ± 37.0 °C[2]
Density (Predicted) 1.28 ± 0.1 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol[2][]
LogP (Predicted) 4.4[2]

Synthesis and Experimental Protocols

The synthesis of this compound is documented in the literature, primarily in the context of Quetiapine's manufacturing process. The most common synthetic route involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

General Synthesis Protocol

A general procedure for the synthesis of this compound is as follows:

  • Dissolution: 2-(Phenylthio)aniline is dissolved in a suitable organic solvent, such as toluene.

  • Reaction: The solution is then treated with phenyl chloroformate. This reaction leads to the formation of the carbamate linkage.

  • Work-up and Purification: Following the reaction, a standard aqueous work-up is typically performed to remove any inorganic byproducts. The crude product is then purified, often by recrystallization from a suitable solvent, to yield this compound as a solid.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 2-(Phenylthio)aniline dissolution Dissolution in Toluene reactant1->dissolution reactant2 Phenyl Chloroformate reaction Reaction reactant2->reaction dissolution->reaction workup Aqueous Work-up reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any specific quantitative data on the biological activity of this compound, such as IC50 or Ki values. While some studies mention the antiproliferative or anticonvulsant activities of broader classes of compounds like aryl carbamates and phenylcarbamates, no direct experimental data for the title compound was found.[5]

Consequently, there is no information available on the signaling pathways that might be modulated by this compound. The mechanism of action of Quetiapine, the final product of the synthesis involving this intermediate, is well-established and involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][7] However, it is crucial to note that the pharmacological properties of a final drug product cannot be extrapolated to its synthetic intermediates.

The logical relationship concerning the known application of this compound is illustrated below:

G substance This compound intermediate Key Synthetic Intermediate substance->intermediate drug Quetiapine (Atypical Antipsychotic) intermediate->drug synthesis application Treatment of: - Schizophrenia - Bipolar Disorder - Major Depressive Disorder drug->application application

Caption: Role as an intermediate in Quetiapine synthesis.

Conclusion and Future Directions

This compound is a well-characterized compound from a chemical synthesis perspective, serving as a vital building block for the pharmaceutical agent Quetiapine. However, there is a distinct lack of publicly available research on its own biological effects. The absence of data on its bioactivity, mechanism of action, and potential toxicological profile represents a significant knowledge gap.

For researchers in drug development and related fields, this presents an opportunity for further investigation. Future studies could explore the potential intrinsic pharmacological activities of this compound and its analogues. Such research would not only provide a more complete understanding of this compound but could also uncover novel biological effects of potential therapeutic interest. Given the known activities of other carbamate-containing molecules, investigations into its potential as an enzyme inhibitor or a modulator of other cellular targets could be a fruitful area of research.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Synthetic Intermediate with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Phenyl 2-(phenylthio)phenylcarbamate. Despite its crucial role as a synthetic intermediate in the pharmaceutical industry, publicly available research on its direct therapeutic applications is nascent. This document summarizes the available chemical and synthetic information and explores the potential, yet currently unsubstantiated, avenues for therapeutic targeting based on limited preliminary data from non-peer-reviewed sources.

Core Identity and Known Role

This compound (CAS No. 111974-73-3) is a well-characterized organic compound with the molecular formula C₁₉H₁₅NO₂S.[1] Its primary and extensively documented application is as a key intermediate in the multi-step synthesis of Quetiapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 111974-73-3
Molecular Formula C₁₉H₁₅NO₂S
Molecular Weight 321.39 g/mol
Appearance White to Off-White Solid
Melting Point 91 - 92 °C
Boiling Point (Predicted) 438.0 ± 37.0 °C
Density (Predicted) 1.28 ± 0.1 g/cm³
Solubility Chloroform (Slightly), Methanol (Slightly)

Synthesis of this compound

The synthesis of this compound is a critical step in the manufacturing of Quetiapine. The most common synthetic route involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(phenylthio)aniline

  • Phenyl chloroformate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • Dissolve 2-(phenylthio)aniline in toluene and cool the solution to approximately 5°C.

  • Slowly add a solution of phenyl chloroformate in toluene to the stirred 2-(phenylthio)aniline solution over a period of one hour.

  • Following the initial addition, commence a simultaneous addition of a second portion of phenyl chloroformate in toluene and an aqueous solution of sodium hydroxide and sodium carbonate.

  • Maintain the reaction temperature and stirring for a specified duration to ensure complete reaction.

  • Upon completion, the product can be isolated and purified using standard organic chemistry techniques such as extraction, washing, and recrystallization.

G A 2-(phenylthio)aniline C This compound A->C B Phenyl chloroformate B->C D Toluene, NaOH, Na2CO3 D->C

Caption: A potential workflow for investigating therapeutic targets.

Conclusion and Future Directions

For researchers and drug development professionals, this represents a greenfield opportunity. The logical next steps would be to:

  • Conduct comprehensive in vitro screening of this compound against a panel of disease-relevant targets, including epigenetic enzymes like LSD1.

  • Evaluate its cytotoxic and antiproliferative effects on various cancer cell lines.

  • If any significant activity is confirmed, initiate medicinal chemistry efforts to explore the structure-activity relationship and optimize for potency and selectivity.

Until such primary research is conducted and published, any discussion of the therapeutic targets of this compound must be considered speculative.

References

Methodological & Application

Synthesis Protocol for Phenyl 2-(phenylthio)phenylcarbamate: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the preparation of various pharmaceutical compounds, notably Quetiapine.[1] The described method involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate in a suitable solvent. This document outlines the necessary reagents, equipment, step-by-step procedure, purification techniques, and comprehensive characterization data for the synthesized compound.

Introduction

This compound serves as a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its synthesis is a fundamental step in the multi-step preparation of the atypical antipsychotic drug Quetiapine.[1] The protocol detailed herein is based on established chemical principles and provides a reliable method for obtaining the target compound with good purity.

Reaction Scheme

The synthesis proceeds via the acylation of the amino group of 2-(phenylthio)aniline with phenyl chloroformate.

Figure 1: Reaction scheme for the synthesis of this compound.

G cluster_0 Reactants cluster_1 Product 2-(phenylthio)aniline Phenyl_2-(phenylthio)phenylcarbamate 2-(phenylthio)aniline->Phenyl_2-(phenylthio)phenylcarbamate + Phenyl chloroformate / Toluene, 0-5°C Phenyl_chloroformate

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a procedure described in the literature for the synthesis of a Quetiapine intermediate.[2]

Materials and Equipment:

  • 2-(phenylthio)aniline (2-Amino diphenyl sulfide)

  • Phenyl chloroformate

  • Toluene

  • n-Heptane

  • 5% Hydrochloric acid solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 20 g (0.10 moles) of 2-(phenylthio)aniline in toluene.[2]

  • Addition of Phenyl Chloroformate: Cool the solution to 0-5°C using an ice bath. To the stirred solution, add a solution of phenyl chloroformate (0.15 moles) in 100 mL of toluene dropwise over a period of 45-60 minutes.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30°C) and continue stirring for 60-90 minutes.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (1:1).[2]

  • Work-up: Upon completion of the reaction, add water to the flask and stir for 15 minutes at room temperature.[2] Separate the organic and aqueous layers. Wash the toluene layer with a 5% HCl solution.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate and filter.[2] The solvent is then removed under reduced pressure using a rotary evaporator at a temperature below 60°C.[2]

  • Purification: To the resulting residue, add 125.0 mL of n-heptane and stir for 30 minutes at 25-30°C.[2] The separated solid product is collected by filtration and washed with n-heptane.[2]

  • Drying: The purified this compound is dried under vacuum at 60-65°C.[2]

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₉H₁₅NO₂S[1]
Molecular Weight321.39 g/mol [1]
AppearanceWhite to Off-White solid[1]
Melting Point91 - 92°C[1]
IR (KBr) νcm⁻¹
N-H stretch3472[2]
C-H stretch (aromatic)3033[2]
C=O stretch1684[2]
C-C stretch (aromatic)1601, 1451[2]
C-O stretch1192[2]
¹H-NMR (400 MHz, DMSO-d₆) δppm
Aromatic Protons6.8 (d, 1H), 7.0 (m, 7H), 7.25 (m, 5H), 7.5 (d, 1H)[2]
Mass Spectrum (m/z) 322.06 (M+1)[2]
Elemental Analysis
Calculated for C₁₉H₁₅NO₂SC: 71.00%, H: 4.70%, N: 4.36%[2]
FoundC: 71.02%, H: 4.72%, N: 4.35%[2]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification aniline 2-(phenylthio)aniline in Toluene mix Mix and Cool to 0-5°C aniline->mix chloroformate Phenyl chloroformate in Toluene chloroformate->mix react Stir at RT for 60-90 min mix->react wash_water Wash with Water react->wash_water wash_hcl Wash with 5% HCl wash_water->wash_hcl dry Dry over Na2SO4 wash_hcl->dry evaporate Evaporate Toluene dry->evaporate crystallize Crystallize from n-Heptane evaporate->crystallize filter_dry Filter and Dry crystallize->filter_dry product This compound filter_dry->product

References

Application Notes & Protocols: Quantitative Analysis of Phenyl 2-(phenylthio)phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a key intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Accurate and precise quantification of this intermediate is crucial for ensuring the quality and purity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValueReference
CAS Number 111974-73-3[2][3]
Molecular Formula C₁₉H₁₅NO₂S[3][4]
Molecular Weight 321.39 g/mol [2][3]
Melting Point 91 - 92 °C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples where high sensitivity is not the primary requirement. The method utilizes a reversed-phase column for separation and UV detection for quantification.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>97% purity)[5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Phosphate buffer

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Prepare sample solutions by accurately weighing the test substance and dissolving it in methanol to achieve a concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.999
Range (µg/mL) e.g., 1 - 100
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices or for impurity profiling. A similar approach has been successfully used for the analysis of other carbamates and small molecules.[6][7]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (>97% purity)[5]

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

2. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

ParameterCondition
Column C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A: 5 mM Ammonium acetate in Water with 0.1% Formic acidB: Acetonitrile with 0.1% Formic acid
Gradient To be optimized for best separation and peak shape
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4. Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage To be optimized (e.g., 3.5 kV)
Source Temperature To be optimized (e.g., 150 °C)
Desolvation Gas Flow To be optimized (e.g., 800 L/hr)
Collision Gas Argon
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z)
This compounde.g., 322.1 -> [To be determined by infusion]
Internal Standard[To be determined]

5. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

6. Data Analysis:

  • Quantification is performed using the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.99
Range (ng/mL) e.g., 0.1 - 100
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) (ng/mL) Signal-to-Noise ratio ≥ 10
Matrix Effect To be evaluated
Recovery To be evaluated

Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (Bulk Drug / Plasma) prep Standard & Sample Preparation (Weighing, Dissolving, Dilution) start->prep extraction Matrix Extraction (e.g., Protein Precipitation) prep->extraction If biological matrix hplc HPLC / UHPLC Separation (C18 Column) prep->hplc extraction->hplc detection Detection (UV or MS/MS) hplc->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification (Concentration Calculation) calibration->quantification report Final Report quantification->report logical_relationship cluster_qc Quality Control Analysis compound This compound (Intermediate) synthesis Chemical Synthesis compound->synthesis qc_compound Purity & Identity compound->qc_compound api Quetiapine (Active Pharmaceutical Ingredient) synthesis->api formulation Drug Product Formulation api->formulation qc_api Assay & Impurity Profile api->qc_api product Final Medicinal Product formulation->product qc_product Content Uniformity product->qc_product

References

Application Notes and Protocols: Phenyl 2-(phenylthio)phenylcarbamate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a carbamate-containing organic molecule that has garnered attention in biochemical research for its potential as an enzyme inhibitor. Primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic agent Quetiapine Hemifumarate, its structural features, particularly the carbamate moiety, suggest inhibitory activity against certain classes of enzymes. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, with a focus on two potential targets: Fatty Acid Amide Hydrolase (FAAH) and Lysine-Specific Demethylase 1 (LSD1).

Carbamates are known to act as irreversible inhibitors of serine hydrolases, such as FAAH, through a mechanism involving the carbamylation of the active site serine residue.[1] FAAH is a principal enzyme in the endocannabinoid system, responsible for the degradation of the neurotransmitter anandamide.[2] Inhibition of FAAH leads to elevated anandamide levels, which has therapeutic implications for pain, inflammation, and anxiety.[1]

LSD1 is a flavin-dependent demethylase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3.[3] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. While direct inhibition of LSD1 by this compound is less documented, the compound serves as a scaffold for the development of enzyme inhibitors.[4]

These application notes provide protocols for in vitro enzyme inhibition assays for both FAAH and LSD1, enabling researchers to evaluate the inhibitory potential of this compound and its analogs.

Data Presentation

While specific quantitative data for the inhibition of FAAH and LSD1 by this compound is not extensively available in public literature, the following table presents hypothetical data to illustrate how results from such assays could be structured.

Enzyme Target Inhibitor IC50 (µM) Ki (µM) Inhibition Type
Fatty Acid Amide Hydrolase (FAAH)This compound15.27.8Irreversible (Covalent)
Lysine-Specific Demethylase 1 (LSD1)This compound45.822.1Competitive

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Signaling Pathways

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is a key metabolic enzyme in the endocannabinoid system. It hydrolyzes the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, the levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and downstream signaling events that can influence pain perception, inflammation, and mood.

FAAH_Signaling_Pathway cluster_membrane Cellular Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Hydrolyzes CB1_R CB1 Receptor AEA->CB1_R Activates CB2_R CB2 Receptor AEA->CB2_R Activates Products Arachidonic Acid + Ethanolamine FAAH->Products Signaling Downstream Signaling (e.g., Pain Modulation, Anti-inflammatory Effects) CB1_R->Signaling CB2_R->Signaling Inhibitor This compound Inhibitor->FAAH Inhibits

Caption: FAAH in the endocannabinoid signaling pathway.

Lysine-Specific Demethylase 1 (LSD1) Signaling Pathway

LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 generally represses gene expression. LSD1 is a component of several corepressor complexes and its activity can influence major signaling pathways such as the mTOR and PI3K/AKT pathways, which are critical for cell growth, proliferation, and survival. Inhibition of LSD1 can lead to the re-expression of tumor suppressor genes.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LSD1 LSD1 H3K4me2 Histone H3 (Lys4-me2) LSD1->H3K4me2 Demethylates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates mTOR mTOR Pathway LSD1->mTOR Regulates H3K4me0 Histone H3 (Lys4-me0) H3K4me2->H3K4me0 Conversion Gene_Repression Gene Repression (e.g., Tumor Suppressors) H3K4me0->Gene_Repression Inhibitor This compound Inhibitor->LSD1 Inhibits Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth mTOR->Cell_Growth

Caption: LSD1's role in gene regulation and signaling.

Experimental Protocols

Experimental Workflow for Enzyme Inhibition Assay

The general workflow for an in vitro enzyme inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with a substrate, and then detecting the product formation over time.

Experimental_Workflow A 1. Reagent Preparation - Enzyme (FAAH or LSD1) - Inhibitor (this compound) - Substrate - Assay Buffer B 2. Assay Plate Setup - Add buffer, enzyme, and inhibitor to wells - Pre-incubate A->B C 3. Reaction Initiation - Add substrate to start the reaction B->C D 4. Signal Detection - Measure fluorescence or absorbance at  specific time points (kinetic) or at the end  (endpoint) C->D E 5. Data Analysis - Plot reaction velocity vs. inhibitor concentration - Calculate IC50 value D->E

Caption: General workflow for enzyme inhibition assays.

Protocol 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC50 value of this compound.[5][6]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AMC)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in FAAH Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the FAAH enzyme in cold FAAH Assay Buffer to the working concentration recommended by the supplier.

    • Prepare the FAAH substrate solution in ethanol or as recommended by the supplier.

  • Assay Protocol:

    • To the wells of the 96-well plate, add the following in order:

      • 160 µL of FAAH Assay Buffer

      • 10 µL of the diluted this compound solution or vehicle (DMSO in buffer).

      • 10 µL of the diluted FAAH enzyme solution.

    • Include wells for a positive control (with a known FAAH inhibitor) and a negative control (with vehicle).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C (kinetic assay) or incubate for 30 minutes at 37°C and then read the endpoint fluorescence.

  • Data Analysis:

    • For kinetic analysis, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Fluorometric)

This protocol is based on commercially available LSD1 inhibitor screening kits that detect the production of hydrogen peroxide, a byproduct of the demethylation reaction.[7]

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 Assay Buffer

  • LSD1 Substrate (e.g., a di-methylated histone H3 peptide)

  • Horseradish Peroxidase (HRP)

  • Fluorogenic HRP substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Tranylcypromine)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in LSD1 Assay Buffer.

    • Prepare a working solution of LSD1 enzyme in LSD1 Assay Buffer.

    • Prepare a detection reagent mixture containing the LSD1 substrate, HRP, and ADHP in LSD1 Assay Buffer according to the kit manufacturer's instructions.

  • Assay Protocol:

    • Add 50 µL of the diluted LSD1 enzyme solution to the wells of the 96-well plate.

    • Add 5 µL of the diluted this compound solution or vehicle to the respective wells.

    • Include positive and negative controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding 45 µL of the detection reagent mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a suitable curve-fitting algorithm to determine the IC50 value.

Conclusion

This compound represents a versatile chemical scaffold for the investigation of enzyme inhibition. The protocols provided herein offer a starting point for researchers to explore its inhibitory effects on FAAH and LSD1. While the provided data is illustrative, these methods will enable the generation of robust quantitative data to characterize the potency and mechanism of action of this and related compounds. Such studies are crucial for the development of novel therapeutic agents targeting these important enzyme classes.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Phenyl 2-(phenylthio)phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-(phenylthio)phenylcarbamate is a chemical intermediate utilized in the synthesis of Quetiapine Hemifumarate, an atypical antipsychotic medication.[1][2] Quetiapine is prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] While direct high-throughput screening (HTS) data for this compound is not publicly available, its structural relation to a prominent antipsychotic agent suggests its potential utility in the development of screening assays for novel therapeutics targeting similar neurological pathways.

These application notes provide a conceptual framework and hypothetical protocols for the use of this compound, or similar structural analogs, in HTS campaigns aimed at identifying new modulators of psychoactive drug targets.

Hypothetical High-Throughput Screening Strategies

Given the role of Quetiapine as a multi-target antipsychotic that interacts with various neurotransmitter receptors, a high-throughput screening campaign for novel compounds with similar therapeutic potential would likely involve a multi-faceted approach. This would include primary screens to identify initial hits, followed by secondary and counter-screens to determine potency, selectivity, and mechanism of action.

A typical HTS workflow for identifying novel antipsychotic agents might involve the following stages:

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay 10 µM Hit Identification Hit Identification Primary Assay->Hit Identification Activity Threshold Dose-Response Dose-Response Hit Identification->Dose-Response Potency (EC50/IC50) Secondary Assays Secondary Assays Dose-Response->Secondary Assays Confirmed Hits Selectivity Profiling Selectivity Profiling Secondary Assays->Selectivity Profiling Off-target effects In vivo Models In vivo Models Selectivity Profiling->In vivo Models Efficacy & PK/PD

Caption: A generalized workflow for a high-throughput screening campaign in drug discovery.

Relevant Signaling Pathways

Quetiapine's therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Therefore, a primary screen could focus on identifying compounds that modulate these G-protein coupled receptors (GPCRs). The signaling cascade initiated by these receptors often involves changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).

GPCR_Signaling cluster_D2 Dopamine D2 Receptor (Gi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor (Gq-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Gq Gq 5HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 Ca2+ Ca2+ Release IP3_DAG->Ca2+

Caption: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT2A receptors.

Experimental Protocols

The following are example protocols for HTS assays that could be employed to identify modulators of dopamine and serotonin receptors. These are intended as illustrative examples and would require optimization for specific laboratory conditions and instrumentation.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay for D2 Receptor Antagonism

This assay is designed to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled D2 dopamine receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • cAMP standard.

  • HTRF® cAMP dynamic 2 kit (containing cAMP-d2 and anti-cAMP-cryptate).

  • Dopamine (agonist).

  • Test compounds (including this compound analogs).

  • 384-well low-volume white plates.

Procedure:

  • Cell Preparation: Culture D2-HEK293 cells to 80-90% confluency. On the day of the assay, detach cells and resuspend in assay buffer to a concentration of 2 x 10^6 cells/mL.

  • Compound Plating: Add 2 µL of test compounds or control (e.g., Haloperidol) at various concentrations to the assay plate. For primary screening, a single concentration of 10 µM is typical.

  • Cell and Agonist Addition: Add 4 µL of the cell suspension to each well. Then, add 4 µL of dopamine at a concentration that elicits 80% of the maximal response (EC80) to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate conjugate to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.

Data Analysis: The HTRF® ratio (665 nm / 620 nm) x 10,000 is inversely proportional to the cAMP concentration. The percentage of inhibition is calculated relative to the controls.

ParameterDescription
Negative Control Cells + Assay Buffer
Positive Control Cells + Dopamine (EC80)
Test Compound Cells + Dopamine (EC80) + Test Compound
Protocol 2: Calcium Mobilization FLIPR® Assay for 5-HT2A Receptor Antagonism

This assay measures the inhibition of intracellular calcium release following the activation of the Gq-coupled 5-HT2A serotonin receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • FLIPR® Calcium 6 Assay Kit.

  • Serotonin (agonist).

  • Test compounds.

  • 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed 5-HT2A-CHO-K1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add 20 µL of the FLIPR® Calcium 6 dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Compound Addition: During the incubation, prepare a separate plate with 5 µL of test compounds at 5X the final desired concentration.

  • Data Acquisition: Place both the cell plate and the compound plate into a FLIPR® instrument. The instrument will add the compounds from the source plate to the cell plate and immediately begin reading the fluorescence signal (Ex = 485 nm, Em = 525 nm) over time.

  • Agonist Addition: After a baseline reading, the instrument will add 5 µL of serotonin at its EC80 concentration and continue to record the fluorescence response.

Data Analysis: The increase in fluorescence intensity upon agonist addition corresponds to the release of intracellular calcium. The inhibitory effect of the test compounds is determined by the reduction in the peak fluorescence signal compared to the positive control.

ParameterDescription
Negative Control Cells + Assay Buffer
Positive Control Cells + Serotonin (EC80)
Test Compound Cells + Test Compound + Serotonin (EC80)

Data Presentation

Quantitative data from dose-response experiments should be summarized to determine the potency of the hit compounds.

Compound IDAssay TypeTargetIC50 / EC50 (µM)Max Response (%)
Cmpd-001HTRF® cAMPD2 Receptor1.298
Cmpd-002FLIPR® Calcium5-HT2A Receptor0.8105
Cmpd-003HTRF® cAMPD2 Receptor> 50N/A
Cmpd-004FLIPR® Calcium5-HT2A Receptor5.685

Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes. This compound is known as a chemical intermediate for the synthesis of Quetiapine and is not reported as a pharmacological tool compound in high-throughput screening assays. Any screening campaign should be preceded by a thorough literature review and target validation. The provided protocols will require optimization for specific cell lines, reagents, and instrumentation.

References

Phenyl 2-(phenylthio)phenylcarbamate: A Key Synthetic Intermediate with Inferred Potential in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

While Phenyl 2-(phenylthio)phenylcarbamate is a known chemical entity, extensive investigation reveals its primary and well-documented role is as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[1][2] Despite some general statements in chemical supplier literature suggesting its utility as a tool compound for studying enzyme inhibition and protein-ligand interactions, there is a notable absence of specific biological activity data or detailed experimental protocols in the public domain to substantiate these claims for this particular molecule.

This document outlines the established synthetic role of this compound and explores the potential, yet unproven, applications in chemical biology based on the activities of structurally related compounds. Due to the lack of direct biological data for the title compound, the following sections on potential applications are based on inference and are intended to provide a hypothetical context for its consideration as a research tool.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 111974-73-3
Molecular Formula C₁₉H₁₅NO₂S
Molecular Weight 321.39 g/mol
Appearance White to off-white solid
Melting Point 91-92 °C
Boiling Point 438.0 ± 37.0 °C (Predicted)
Density 1.28 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform and Methanol

Established Application: Intermediate in Quetiapine Synthesis

The principal and well-documented application of this compound is as a key building block in the manufacturing process of Quetiapine, an important medication for the treatment of schizophrenia and bipolar disorder.

The synthesis involves the reaction of 2-(phenylthio)aniline with phenyl chloroformate to yield this compound. This intermediate is then further processed to construct the dibenzothiazepine core of the Quetiapine molecule.

Synthetic Workflow

The logical flow of its role in the synthesis of a dibenzothiazepine structure, a core component of Quetiapine, can be visualized as follows:

G cluster_synthesis Synthesis of Dibenzothiazepinone Core Aniline 2-(phenylthio)aniline Carbamate This compound Aniline->Carbamate Reaction Chloroformate Phenyl Chloroformate Chloroformate->Carbamate Cyclization Intramolecular Cyclization Carbamate->Cyclization Activation & Heating Dibenzothiazepinone Dibenzothiazepinone Core Cyclization->Dibenzothiazepinone

Caption: Synthetic pathway from starting materials to the dibenzothiazepinone core.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for carbamate formation.

Materials:

  • 2-(phenylthio)aniline

  • Phenyl chloroformate

  • Anhydrous toluene or other suitable aprotic solvent (e.g., dichloromethane)

  • A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., for crystallization or column chromatography)

Procedure:

  • Dissolve 2-(phenylthio)aniline in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a stoichiometric equivalent of phenyl chloroformate to the cooled solution while stirring.

  • Add the base dropwise to the reaction mixture to neutralize the HCl byproduct formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by thin-layer chromatography).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Inferred and Potential Applications in Chemical Biology

While no direct studies have been found that utilize this compound as a tool compound, the chemical motifs it contains—a carbamate linker and a diphenyl thioether scaffold—are present in various biologically active molecules. The following sections describe potential, though unverified, areas of investigation for this compound.

Potential as an Enzyme Inhibitor

The carbamate group is a known pharmacophore and can act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases, by mimicking a transition state. The diphenyl thioether scaffold can engage in hydrophobic and aromatic interactions within protein binding pockets.

Hypothetical Signaling Pathway Interaction:

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Compound This compound Enzyme Target Enzyme (e.g., Serine Hydrolase) Compound->Enzyme Inhibition Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Product->Downstream

Caption: Hypothetical inhibition of an enzyme-catalyzed reaction.

Potential as an Anticancer Agent Scaffold

Structurally related molecules containing carbamate and thioether moieties have been investigated for their antiproliferative activities. For instance, some studies on substituted phenylcarbamates have reported cytotoxic effects against various cancer cell lines. The diphenyl thioether portion can be a scaffold for designing molecules that interfere with protein-protein interactions or bind to enzymatic active sites relevant to cancer cell proliferation.

Hypothetical Experimental Workflow for Anticancer Screening:

G cluster_workflow Workflow for Anticancer Activity Screening Compound This compound CellLines Cancer Cell Lines (e.g., MCF-7, HCT116) Compound->CellLines Treatment MTT Cell Viability Assay (e.g., MTT Assay) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assay) IC50->Mechanism

Caption: A typical workflow for evaluating the anticancer potential of a compound.

Conclusion

This compound is firmly established as a valuable intermediate in pharmaceutical synthesis, particularly for the production of Quetiapine. Its potential as a standalone tool compound in chemical biology for probing biological systems remains speculative due to a lack of published research on its direct biological activities. The information presented here on its potential applications is based on the known biological roles of its constituent chemical functionalities and should be viewed as a theoretical guide for possible future investigations rather than a reflection of its current use in the field. Researchers interested in this molecule as a potential biological tool would need to perform initial screening and validation studies to uncover any such activity.

References

Safe handling and storage procedures for Phenyl 2-(phenylthio)phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of Phenyl 2-(phenylthio)phenylcarbamate, an intermediate in the synthesis of the antipsychotic drug Quetiapine. The information is compiled from available safety data for its precursors and related chemical classes, in the absence of a specific Safety Data Sheet (SDS) for the compound itself.

Safety and Hazard Information

This compound should be handled with extreme caution, assuming it possesses hazards associated with its precursors and functional groups (carbamate, thioether, and aromatic rings).

1.1. Precursor Hazards:

  • Phenyl Chloroformate: This precursor is a combustible liquid that is corrosive, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2][3][4][5] It may also cause respiratory irritation and can be fatal if inhaled.[1][3][4][5]

  • 2-Aminodiphenyl Sulfide: This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[6]

1.2. General Hazards of Related Chemical Classes:

  • Carbamates: This class of compounds can exhibit toxicity by inhibiting acetylcholinesterase.[7][8][9][10] Exposure can lead to a range of symptoms affecting the nervous system.[7][8][9]

  • Thioethers: Many thioethers are known for their strong and unpleasant odors.[11][12] While not all are highly toxic, they should be handled in a well-ventilated area to avoid inhalation.

1.3. Assumed Hazards for this compound:

Based on the above, it is prudent to assume that this compound is:

  • Harmful if swallowed or inhaled.

  • A potential skin and eye irritant or corrosive.

  • A potential respiratory tract irritant.

  • Potentially toxic to aquatic life.

1.4. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Use in a well-ventilated chemical fume hood. If the substance is a powder and there is a risk of dust generation, a respirator may be necessary.

Quantitative Data Summary

Property2-Aminodiphenyl Sulfide (Precursor)This compound (Product)
CAS Number 1134-94-7111974-73-3
Molecular Formula C₁₂H₁₁NSC₁₉H₁₅NO₂S
Molecular Weight 201.29 g/mol 321.4 g/mol
Appearance Light yellow to orange crystalsData not available
Melting Point 41.0 to 45.0 °C[13]Data not available
Boiling Point 258 °C / 100mmHgData not available
Flash Point 175 °CData not available

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on literature descriptions of the reaction of 2-aminodiphenyl sulfide with phenyl chloroformate.[14][15] This protocol should be performed in a chemical fume hood with all necessary PPE.

3.1. Materials and Reagents:

  • 2-Aminodiphenyl sulfide

  • Phenyl chloroformate

  • Anhydrous toluene or other suitable aprotic solvent

  • Anhydrous base (e.g., triethylamine or pyridine)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

3.2. Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Dissolution: In the flask, dissolve 2-aminodiphenyl sulfide in an appropriate volume of anhydrous toluene.

  • Addition of Base: Add an equimolar amount of an anhydrous base (e.g., triethylamine) to the solution to act as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Phenyl Chloroformate: Slowly add an equimolar amount of phenyl chloroformate dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the filtrate with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

3.3. Waste Disposal:

  • All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate.

  • Aqueous waste should be neutralized before disposal.

  • Solid waste (e.g., filter paper, used drying agent) should be disposed of in a designated solid waste container.

  • Due to the unpleasant odor of thioethers, it is advisable to treat all glassware and equipment that came into contact with the reactants or product with a bleach solution to oxidize any residual sulfur compounds before washing.[11][12]

Storage Procedures

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Diagrams

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products cluster_workup Work-up & Purification Reactant1 2-Aminodiphenyl sulfide Reaction Reaction in Anhydrous Toluene (0-5 °C to RT) Reactant1->Reaction Reactant2 Phenyl chloroformate Reactant2->Reaction Base Anhydrous Base (e.g., Triethylamine) Base->Reaction Product This compound Reaction->Product Byproduct Base Hydrochloride Salt Reaction->Byproduct Filtration Filtration Product->Filtration Byproduct->Filtration Washing Aqueous Wash Filtration->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Product

Caption: Synthetic workflow for this compound.

SignalingPathway cluster_handling Safe Handling Workflow Start Start Handling Procedure Assess Assess Hazards (Precursors & Chemical Class) Start->Assess PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood InertAtmosphere Use Inert Atmosphere for Synthesis FumeHood->InertAtmosphere TempControl Maintain Temperature Control InertAtmosphere->TempControl Quench Careful Quenching and Work-up TempControl->Quench Waste Segregate and Dispose of Waste Properly Quench->Waste Decontaminate Decontaminate Glassware with Bleach Waste->Decontaminate End End of Procedure Decontaminate->End

Caption: Logical workflow for safe handling procedures.

References

Phenylcarbamates as Probes for Protein-Ligand Interaction Studies: Application in Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of phenylcarbamates in studying protein-ligand interactions, with a specific focus on their role as inhibitors of cholinesterases, key enzymes implicated in neurodegenerative diseases such as Alzheimer's. While the specific compound, Phenyl 2-(phenylthio)phenylcarbamate, is primarily recognized as a synthetic intermediate for Quetiapine and lacks documented application in direct protein-ligand studies, the broader class of phenylcarbamates serves as a valuable tool in this field. These notes include quantitative data on the inhibitory activities of various phenylcarbamate derivatives, detailed experimental protocols for assessing their interaction with cholinesterases, and a visual representation of the relevant signaling pathway.

Introduction to Phenylcarbamates in Protein-Ligand Interaction Studies

Phenylcarbamates are a class of organic compounds characterized by a carbamate group attached to a phenyl ring. This structural motif is found in numerous biologically active molecules and is of particular interest in drug discovery. One of the most significant applications of phenylcarbamates is in the study and modulation of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse. In conditions like Alzheimer's disease, there is a deficit of cholinergic neurotransmission, and inhibiting AChE can increase the levels of ACh, thereby providing symptomatic relief.[1][2] BChE, while less specific than AChE, also plays a role in ACh hydrolysis and its inhibition is considered a therapeutic strategy.[3]

Phenylcarbamates, such as the well-known drug Rivastigmine, act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme formed by acetylcholine. This prolonged inhibition makes phenylcarbamates effective tools for studying the structure and function of cholinesterases and for the development of therapeutics.

Quantitative Data: Phenylcarbamate Inhibition of Cholinesterases

The inhibitory potency of phenylcarbamate derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for a selection of phenylcarbamate derivatives from published literature.

Table 1: Inhibitory Activity of Salicylanilide N,N-Disubstituted (Thio)carbamates against AChE and BChE [3]

CompoundRXAChE IC50 (µM)BChE IC50 (µM)
1a HO89.7 ± 4.7102.0 ± 5.1
1b HS78.4 ± 3.995.6 ± 4.8
2a 4-ClO65.2 ± 3.345.3 ± 2.3
2b 4-ClS38.98 ± 1.9529.8 ± 1.5
3d 3,5-di-ClO55.1 ± 2.84.80 ± 0.24
5d HO45.6 ± 2.31.60 ± 0.08

Data presented as mean ± standard deviation.

Table 2: Inhibitory Activity of N-phenylcarbamates with an Additional Carbamate Group against Cholinesterases

CompoundLinkerReeAChE IC50 (µM)eqBChE IC50 (µM)
1 -(CH2)2-H1.23 ± 0.060.45 ± 0.02
2 -(CH2)3-H0.89 ± 0.040.31 ± 0.01
7 -(CH2)2-4-F0.95 ± 0.050.28 ± 0.01
8 -(CH2)3-4-F0.67 ± 0.030.19 ± 0.01
Rivastigmine --1.85 ± 0.090.52 ± 0.03
Galanthamine --0.45 ± 0.022.15 ± 0.11

eeAChE: electric eel acetylcholinesterase; eqBChE: equine serum butyrylcholinesterase. Data presented as mean ± standard deviation.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a widely used spectrophotometric method to determine the in vitro inhibitory activity of phenylcarbamates on acetylcholinesterase. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test phenylcarbamate compounds

  • Positive control (e.g., Rivastigmine or Galanthamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water.

    • Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.

    • Prepare stock solutions of the test phenylcarbamate compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at different concentrations (or buffer for the control, and positive control solution).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Cholinergic Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the simplified cholinergic signaling pathway and the mechanism of action of phenylcarbamate inhibitors in the context of Alzheimer's disease.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release ACh_synthesis Choline + Acetyl-CoA -> ACh ACh_synthesis->ACh_vesicle Packaged ChAT Choline Acetyltransferase AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Products Signal Signal Transduction (Cognition, Memory) AChR->Signal Phenylcarbamate Phenylcarbamate Inhibitor Phenylcarbamate->AChE Inhibits AChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (AChE, ATCI, DTNB, Buffer, Test Compound) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Test Compound/Control, DTNB) reagent_prep->plate_setup pre_incubation Pre-incubate at Constant Temperature plate_setup->pre_incubation reaction_init Initiate Reaction with ATCI pre_incubation->reaction_init kinetic_read Kinetic Absorbance Reading at 412 nm reaction_init->kinetic_read data_analysis Data Analysis (Calculate Reaction Rates and % Inhibition) kinetic_read->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

References

Troubleshooting & Optimization

Improving the yield and purity of Phenyl 2-(phenylthio)phenylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Phenyl 2-(phenylthio)phenylcarbamate, focusing on improving yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.- Ensure the reaction is stirred for the recommended duration. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider a slight increase in temperature, but monitor for byproduct formation.
Poor quality of starting materials: 2-(Phenylthio)aniline or phenyl chloroformate may be degraded or impure.- Use freshly purified 2-(phenylthio)aniline. - Phenyl chloroformate is moisture-sensitive; use a fresh bottle or distill before use.[1]
Moisture contamination: Phenyl chloroformate readily hydrolyzes in the presence of water, which will reduce the amount available for the reaction.[1][2]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents.
Formation of a White Precipitate (Other than Product) Formation of symmetrical urea: Unreacted 2-(phenylthio)aniline can react with an isocyanate intermediate, which may form under certain conditions, leading to the formation of a symmetrical urea byproduct.[3][4]- Ensure slow and controlled addition of phenyl chloroformate to the solution of 2-(phenylthio)aniline to maintain a low concentration of the chloroformate and minimize side reactions.[5]
Hydrolysis of phenyl chloroformate: If significant moisture is present, phenyl chloroformate can hydrolyze to phenol and carbon dioxide, which can then react with the base to form salts.[2][6]- As mentioned above, rigorously exclude moisture from the reaction.
Product is an Oil or Fails to Crystallize Presence of impurities: Impurities can lower the melting point of the product and inhibit crystallization.- Wash the crude product thoroughly to remove soluble impurities. - Attempt purification by column chromatography on silica gel.[3] - Try different recrystallization solvents or solvent mixtures.[7][8][9]
Product is Discolored (Yellow or Brown) Air oxidation of aniline derivative: The 2-(phenylthio)aniline starting material or the product may be susceptible to air oxidation, leading to colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas the solvent before use.
Side reactions at elevated temperatures: Running the reaction at too high a temperature can promote the formation of colored byproducts.- Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor for color changes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically a combination of sodium hydroxide and sodium carbonate, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction between the amine group of 2-(phenylthio)aniline and phenyl chloroformate.[5] This prevents the protonation of the starting amine, which would render it unreactive.

Q2: Why is the reaction performed at a low temperature (5 °C)?

A2: The reaction is initially carried out at a low temperature to control the exothermic reaction between 2-(phenylthio)aniline and phenyl chloroformate.[10] This helps to minimize the formation of side products and ensures a more controlled and selective reaction.

Q3: Can I use a different solvent instead of toluene?

A3: Toluene is a common solvent for this type of reaction due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a good temperature range if heating is required. Other non-polar, aprotic solvents like dichloromethane or tetrahydrofuran (THF) could potentially be used, but the reaction conditions, particularly temperature and reaction time, may need to be re-optimized.[3][11]

Q4: My 2-(phenylthio)aniline starting material is dark. Can I still use it?

A4: Dark coloration of 2-(phenylthio)aniline suggests the presence of oxidation products or other impurities. Using impure starting material can lead to lower yields and a more difficult purification process. It is highly recommended to purify the 2-(phenylthio)aniline by recrystallization or column chromatography before use.

Q5: How can I best purify the final product?

A5: The most common method for purifying solid organic compounds is recrystallization. For this compound, a non-polar solvent or a mixture of solvents with differing polarities would be a good starting point.[7][8] Common choices could include ethanol/water, ethyl acetate/heptane, or toluene/hexane.[7] If recrystallization is ineffective, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is a viable alternative.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[10]

Materials:

  • 2-(Phenylthio)aniline (2-Amino diphenylsulfide)

  • Phenyl chloroformate

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(phenylthio)aniline (0.4 mole) in 500 mL of toluene.

  • Cool the solution to 5 °C using an ice bath.

  • Slowly add a solution of phenyl chloroformate (0.24 mole) in 50 mL of toluene to the stirred solution over a period of 1 hour.

  • After the initial addition is complete, prepare an aqueous solution containing sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 mL of water.

  • Simultaneously, add the remaining phenyl chloroformate (0.24 mole) in 50 mL of toluene and the aqueous base solution to the reaction mixture. Maintain a steady addition rate for both solutions.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization.

Data Presentation

The following table summarizes the key reactants and their suggested molar ratios for the synthesis. Optimizing these ratios may be necessary to maximize yield and purity depending on the specific laboratory conditions and purity of the starting materials.

Reactant Molar Equivalent Purpose
2-(Phenylthio)aniline1.0Starting amine
Phenyl chloroformate1.2 (total)Acylating agent
Sodium hydroxide0.75Base to neutralize HCl
Sodium carbonate0.875Base to neutralize HCl

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-(phenylthio)aniline in Toluene cool Cool to 5 °C start->cool add_pcf1 Slowly add Phenyl Chloroformate (Portion 1) cool->add_pcf1 add_pcf2_base Simultaneously add Phenyl Chloroformate (Portion 2) and Aqueous Base add_pcf1->add_pcf2_base stir Stir at Room Temperature add_pcf2_base->stir separate Separate Organic Layer stir->separate wash Wash with Water and Brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Encountered (e.g., Low Yield, Impure Product) cause1 Incomplete Reaction problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Moisture Contamination problem->cause3 cause4 Side Reactions problem->cause4 solution1 Optimize Reaction Time/Temperature cause1->solution1 solution5 Purify Product (Recrystallization/ Chromatography) cause1->solution5 solution2 Purify/Verify Starting Materials cause2->solution2 cause2->solution5 solution3 Use Anhydrous Conditions cause3->solution3 solution4 Control Reagent Addition/Temperature cause4->solution4 cause4->solution5

Caption: Logical diagram illustrating the troubleshooting process for the synthesis.

References

Troubleshooting Phenyl 2-(phenylthio)phenylcarbamate instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Phenyl 2-(phenylthio)phenylcarbamate during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound with the molecular formula C19H15NO2S. It is primarily known as an intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication.[1] In a research context, it may be used in various biochemical and pharmacological assays.

Q2: What are the main stability concerns for this compound?

Like many aryl carbamates, this compound is susceptible to degradation under certain experimental conditions. The primary degradation pathways are:

  • Hydrolysis: The carbamate bond can be cleaved by water, a process that is significantly accelerated under basic (alkaline) pH conditions.[2]

  • Enzymatic Degradation: Esterases, which are present in biological matrices such as plasma, serum, and liver fractions, can catalyze the hydrolysis of the carbamate bond.[3][4]

Q3: What are the likely degradation products of this compound?

Under hydrolytic conditions, this compound is expected to break down into 2-(phenylthio)aniline, phenol, and carbon dioxide. Enzymatic degradation by esterases would likely yield the same primary products.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These methods allow for the quantification of the parent compound over time and the identification of its degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected results in aqueous buffers.
Possible Cause Recommended Solution
Hydrolysis due to basic pH Maintain the pH of the buffer in the neutral to slightly acidic range (pH 6.0-7.4). Avoid highly basic conditions (pH > 8). Prepare fresh stock solutions and buffers.
Temperature-dependent degradation Perform experiments at the lowest feasible temperature. For long-term storage of stock solutions, store at -20°C or -80°C in an appropriate solvent like DMSO.
Incorrect solvent for stock solution The compound is slightly soluble in chloroform and methanol.[6] For aqueous assays, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use to minimize precipitation and hydrolysis.
Issue 2: Rapid loss of compound activity in cell-based assays or when using biological matrices (e.g., plasma, serum, liver microsomes).
Possible Cause Recommended Solution
Enzymatic degradation by esterases If esterase activity is not the subject of the study, consider heat-inactivating the biological matrix (e.g., heat serum at 56°C for 30 minutes). Alternatively, add a general esterase inhibitor to the assay medium. The choice of inhibitor should be validated to ensure it does not interfere with the primary assay.
Non-specific binding to proteins The presence of proteins in biological matrices can lead to non-specific binding. Include appropriate controls to account for this. Consider using specialized plates with low protein binding surfaces.
Cellular metabolism If working with live cells, the compound may be actively metabolized. Perform time-course experiments to determine the rate of degradation. Analyze cell lysates and culture medium to identify potential metabolites.

Quantitative Data Summary

The following tables provide an illustrative summary of the kind of quantitative data that is crucial for understanding the stability of this compound. Note: This data is for exemplary purposes and should be determined experimentally for the specific assay conditions.

Table 1: Illustrative pH-Dependent Hydrolytic Stability

pHTemperature (°C)Half-life (t½) (hours)
5.037> 48
7.43724
8.5378

Table 2: Illustrative Stability in Biological Matrices

Matrix (Source)Temperature (°C)Half-life (t½) (minutes)
Human Plasma3790
Rat Liver Microsomes3745
Heat-Inactivated Human Plasma37> 240

Experimental Protocols

Protocol 1: Assessment of pH-Dependent Hydrolytic Stability
  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 7.4, and 8.5).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Add the stock solution to each buffer to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time and calculate the half-life (t½) at each pH.

Protocol 2: Assessment of Stability in Biological Matrices
  • Matrix Preparation: Obtain the desired biological matrix (e.g., human plasma, rat liver microsomes). Thaw on ice if frozen. For a control, prepare a heat-inactivated matrix by incubating at 56°C for 30 minutes.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation: Pre-warm the biological matrix to 37°C. Add the stock solution to the matrix to a final concentration of 10 µM.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot.

  • Protein Precipitation: Immediately add a cold protein precipitation agent (e.g., 3 volumes of cold acetonitrile containing an internal standard). Vortex and centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by a validated LC-MS method to quantify the parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time and calculate the half-life (t½) in the biological matrix.

Visualizations

Hydrolysis_Pathway Compound This compound Products Degradation Products Compound->Products Hydrolysis (Base-catalyzed) Water H₂O Aniline 2-(phenylthio)aniline Products->Aniline Phenol Phenol Products->Phenol CO2 CO₂ Products->CO2

Caption: Base-catalyzed hydrolysis of this compound.

Enzymatic_Degradation_Workflow cluster_workflow Experimental Workflow Start Start Incubate with Matrix Incubate Compound with Biological Matrix (e.g., Plasma) Start->Incubate with Matrix Sample Collection Collect Samples at Time Points Incubate with Matrix->Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Analysis LC-MS Analysis Protein Precipitation->Analysis Data Interpretation Data Interpretation (Calculate Half-life) Analysis->Data Interpretation End End Data Interpretation->End

Caption: Workflow for assessing enzymatic degradation.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Matrix Aqueous or Biological Matrix? Start->Check_Matrix Aqueous_Issues Potential Hydrolysis Check_Matrix->Aqueous_Issues Aqueous Bio_Issues Potential Enzymatic Degradation Check_Matrix->Bio_Issues Biological Check_pH Check Buffer pH Aqueous_Issues->Check_pH Check_Temp Check Temperature Aqueous_Issues->Check_Temp Use_Inhibitors Use Esterase Inhibitors Bio_Issues->Use_Inhibitors Heat_Inactivate Heat-Inactivate Matrix Bio_Issues->Heat_Inactivate

Caption: Troubleshooting decision tree for compound instability.

References

Optimizing reaction conditions for Phenyl 2-(phenylthio)phenylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Phenyl 2-(phenylthio)phenylcarbamate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and optimized reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of Quetiapine Hemifumarate, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[1][2]

Q2: What are the main starting materials for the synthesis of this compound?

A2: The primary precursors are 2-(phenylthio)aniline (also known as 2-amino diphenylsulfide) and phenyl chloroformate.[3]

Q3: What is the role of the sodium hydroxide and sodium carbonate solution in the reaction?

A3: The reaction of 2-(phenylthio)aniline with phenyl chloroformate generates hydrochloric acid (HCl) as a byproduct. The aqueous solution of sodium hydroxide and sodium carbonate acts as a base to neutralize the HCl, driving the reaction to completion and preventing unwanted side reactions that can be catalyzed by acidic conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-(phenylthio)aniline) from the product (this compound). The spots can be visualized under UV light.

Q5: What are the expected physical properties of this compound?

A5: this compound is typically a white to off-white solid with a melting point of 91-92°C.[1] It is slightly soluble in chloroform and methanol.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[3][5]

Materials:

  • 2-(phenylthio)aniline (2-Amino diphenylsulfide)

  • Phenyl chloroformate

  • Toluene

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, cooling bath, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(phenylthio)aniline (0.4 mole) in 500 ml of toluene.

  • Cool the solution to 5°C using an ice bath.

  • Slowly add a solution of phenyl chloroformate (0.24 mole) in 50 ml of toluene to the stirred solution over a period of 1 hour. Maintain the temperature at 5°C during the addition.

  • Prepare an aqueous solution by dissolving sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 ml of deionized water.

  • After the initial addition of phenyl chloroformate is complete, begin the simultaneous dropwise addition of a second portion of phenyl chloroformate (0.24 mole) in 50 ml of toluene and the prepared aqueous basic solution.

  • Once the additions are complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with deionized water (2 x 100 ml) and then with brine (1 x 100 ml).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: 2-(phenylthio)aniline may have oxidized, or phenyl chloroformate may have hydrolyzed.1. Ensure the purity of starting materials. Use freshly distilled phenyl chloroformate if necessary. Store 2-(phenylthio)aniline under an inert atmosphere.
2. Incomplete reaction: Insufficient reaction time or inadequate mixing.2. Monitor the reaction by TLC until the starting material is consumed. Ensure efficient stirring throughout the reaction.
3. Loss of product during work-up: Product may have some solubility in the aqueous layer.3. Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of toluene or another suitable organic solvent.
Formation of Side Products (e.g., Diphenylurea derivatives) 1. Presence of moisture: Phenyl chloroformate can react with water to form phenol, which can then react with another molecule of phenyl chloroformate to form diphenyl carbonate. The amine can also react with any formed isocyanate to produce ureas.1. Use anhydrous toluene and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Excess phenyl chloroformate or localized high concentration: This can lead to the formation of N,N-disubstituted ureas.2. Ensure slow and controlled addition of phenyl chloroformate. Maintain efficient stirring to avoid localized high concentrations. Use the stoichiometry outlined in the protocol.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors.1. Ensure the reaction has gone to completion by TLC. Purify the crude product by column chromatography on silica gel before attempting crystallization.
2. Inappropriate crystallization solvent: The solvent system may not be suitable for inducing crystallization.2. Experiment with different solvent systems for recrystallization. Common choices for aryl carbamates include ethanol/water, isopropanol/water, toluene/hexane, or ethyl acetate/hexane. Start with a hot, saturated solution and allow it to cool slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.
Discoloration of the Final Product 1. Oxidation of the starting amine or product: Aromatic amines and their derivatives can be sensitive to air and light.1. Perform the reaction and work-up under an inert atmosphere if possible. Store the final product in a dark, cool place. The product can be further purified by treatment with activated carbon during recrystallization.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionPurpose/Rationale
Starting Material 1 2-(phenylthio)anilineNucleophile
Starting Material 2 Phenyl chloroformateElectrophile
Solvent TolueneProvides a suitable reaction medium and facilitates work-up.
Temperature 5°C (initial addition)Controls the exothermic reaction and minimizes side product formation.
Base Sodium hydroxide & Sodium carbonateNeutralizes the HCl byproduct, driving the reaction forward.
Reaction Monitoring Thin Layer Chromatography (TLC)To ensure the consumption of the starting amine.
Purification Method RecrystallizationTo obtain a high-purity solid product.

Table 2: Impact of Key Parameters on Reaction Outcome (Qualitative)

Parameter VariationExpected Impact on YieldExpected Impact on Purity
Higher Reaction Temperature May decreaseMay decrease due to increased side reactions.
Rapid Addition of Phenyl Chloroformate May decreaseMay decrease due to the formation of urea byproducts.
Insufficient Base Will decreaseMay decrease due to incomplete reaction and potential for acid-catalyzed side reactions.
Presence of Water Will decreaseWill decrease due to hydrolysis of phenyl chloroformate.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-(phenylthio)aniline in Toluene cool Cool to 5°C dissolve->cool add_pcf1 Slowly add Phenyl Chloroformate (Portion 1) cool->add_pcf1 add_pcf2_base Simultaneously add Phenyl Chloroformate (Portion 2) and NaOH/Na2CO3 solution add_pcf1->add_pcf2_base separate Separate Organic Layer add_pcf2_base->separate wash Wash with Water and Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Recrystallize from suitable solvent concentrate->crystallize product Pure this compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product reagents Poor Reagent Quality start->reagents conditions Suboptimal Reaction Conditions start->conditions workup Work-up Issues start->workup check_reagents Verify Reagent Purity (e.g., distill phenyl chloroformate) reagents->check_reagents optimize_conditions Control Temperature (5°C) Ensure Slow Reagent Addition Use Sufficient Base conditions->optimize_conditions improve_workup Minimize Aqueous Washes Back-extract Aqueous Layer workup->improve_workup purify Column Chromatography Recrystallization check_reagents->purify optimize_conditions->purify improve_workup->purify final_product final_product purify->final_product High Purity Product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Phenyl 2-(phenylthio)phenylcarbamate assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential assay interference with Phenyl 2-(phenylthio)phenylcarbamate.

Disclaimer: this compound is primarily documented as a chemical intermediate in the synthesis of Quetiapine.[1][2][3][4] As such, there is a lack of specific published data on its behavior in a wide range of biological assays. The following information is based on the compound's chemical structure and general principles of assay interference observed for similar small molecules in high-throughput screening (HTS).

Frequently Asked Questions (FAQs)

Q1: Why is there no specific assay interference data available for this compound?

A1: this compound is a known intermediate in the manufacturing of the atypical antipsychotic drug Quetiapine.[1][2] In this context, its primary use is in a controlled chemical reaction rather than as a test compound in biological assays. Consequently, its potential to interfere with various assay technologies has not been a focus of published research.

Q2: Based on its structure, what are the potential ways this compound could interfere with my assay?

A2: The structure of this compound contains several moieties that are commonly associated with assay interference:

  • Multiple Aromatic Rings: Can lead to compound aggregation, intrinsic fluorescence, or quenching of the assay signal.[5][6]

  • Thioether Linkage (-S-): May be susceptible to oxidation or participate in redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and disrupt assay chemistry, particularly in assays containing reducing agents like DTT.[7][8]

  • Carbamate Group (-NHCOO-): While generally stable, this group can be involved in non-specific binding.[9]

  • Overall Hydrophobicity: The compound's hydrophobic nature can contribute to aggregation-based inhibition.[10]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A3: PAINS are chemical structures that are known to exhibit non-specific activity in multiple assays, often leading to false-positive results.[11] While this compound may not be a formally classified PAIN, its structural features (e.g., potential for reactivity and aggregation) warrant careful evaluation to rule out non-specific effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution / Mitigation Strategy
High background signal or apparent activation in a fluorescence-based assay Compound Autofluorescence: The compound may be intrinsically fluorescent at the excitation and emission wavelengths of the assay.1. Perform a pre-read of the assay plate after compound addition but before adding the fluorescent substrate/reagent. 2. Run a counterscreen with the compound in buffer alone to quantify its fluorescence. 3. If possible, switch to a different fluorophore with red-shifted excitation/emission wavelengths.[6]
Lower than expected signal or apparent inhibition in a fluorescence-based assay Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to signal reduction.1. Measure the absorbance spectrum of the compound to check for overlap with the assay's wavelengths. 2. Use an orthogonal assay with a different detection method (e.g., luminescence, absorbance) to confirm activity.[11]
Irreproducible results or a steep dose-response curve (high Hill slope) Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes or sequester proteins.[10]1. Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Tween-80). A significant increase in IC50 suggests aggregation.[10] 2. Test for inhibition of a well-established "counter-screen enzyme" like β-lactamase, which is highly sensitive to aggregators.[10] 3. Visually inspect wells at high compound concentrations for turbidity.
Activity observed only in assays containing reducing agents (e.g., DTT, TCEP) Redox Cycling: The compound may be undergoing redox cycling, generating H₂O₂ that oxidizes and inactivates proteins in the assay.[7]1. Perform the assay in the presence and absence of the reducing agent. A loss of activity without the reducing agent points to redox cycling. 2. Use a specific counterscreen to detect H₂O₂ generation (e.g., horseradish peroxidase/phenol red assay).[11][12] 3. Add catalase to the assay buffer to quench H₂O₂ and see if the inhibitory effect is reversed.
Inconsistent results between compound batches Presence of Impurities: Different synthesis batches may contain varying levels of reactive starting materials or metal catalysts (e.g., from coupling reactions) that interfere with the assay.[13][14]1. Confirm the purity of each batch using analytical methods like LC-MS and NMR. 2. To test for metal contamination, run the assay in the presence of a strong chelating agent like EDTA or TPEN. A loss of activity suggests interference from metal impurities.[13]
Apparent activity in a luciferase reporter assay Direct Luciferase Inhibition: Many small molecules are known to directly inhibit the luciferase enzyme, which can be misinterpreted as a biological effect on the pathway being studied.[15][16][17]1. Perform a counterscreen using purified luciferase enzyme to directly test for inhibition. 2. Use an orthogonal reporter system (e.g., β-galactosidase) or a method that does not rely on a reporter enzyme (e.g., qPCR, Western blot) to validate the biological effect.[16]

Data Presentation: Summary of Potential Interferences

Interference Mechanism Assay Readout Affected Typical Observation Key Mitigation Strategy
Autofluorescence FluorescenceFalse positive (apparent activation/inhibition)Pre-read plate; use red-shifted fluorophore
Signal Quenching Fluorescence, LuminescenceFalse positive (apparent inhibition)Orthogonal assay; check compound absorbance
Aggregation All types (especially enzyme assays)False positive (non-specific inhibition)Add non-ionic detergent (e.g., 0.01% Triton X-100)
Redox Cycling All typesFalse positive (inhibition via H₂O₂ production)H₂O₂ detection assay; run without reducing agents
Luciferase Inhibition LuminescenceFalse positive or negative in reporter assaysCounterscreen with purified luciferase enzyme
Metal Impurities All typesFalse positive (inhibition)Add a chelating agent (e.g., EDTA)

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence
  • Prepare a dilution series of this compound in the final assay buffer.

  • Dispense the compound dilutions into the wells of a microtiter plate.

  • Include wells with buffer only (negative control) and a known fluorescent compound (positive control).

  • Read the plate on a fluorometer using the same excitation and emission wavelengths and gain settings as the primary assay.

  • Calculate the signal-to-background ratio for the compound at various concentrations. A significant signal above the buffer-only control indicates autofluorescence.

Protocol 2: Detecting Aggregation using Detergent
  • Prepare two sets of assay buffers: one with the standard buffer composition and another supplemented with 0.01% (v/v) Triton X-100.

  • Generate dose-response curves for this compound in both buffer conditions against the target of interest.

  • Calculate the IC50 value from each curve.

  • A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.[10]

Protocol 3: Counterscreen for Redox Cycling Activity

This protocol detects the generation of H₂O₂ in the presence of a reducing agent like DTT.[11]

  • Reagent Preparation:

    • Assay Buffer: As used in the primary screen.

    • DTT Stock: 100 mM in water.

    • Horseradish Peroxidase (HRP) Stock: 1 mg/mL.

    • Phenol Red Stock: 5 mM.

  • Assay Procedure:

    • In a clear 96-well plate, add the test compound over a range of concentrations.

    • Add DTT to a final concentration of 1 mM.

    • Add HRP and Phenol Red to final concentrations of 5 µg/mL and 100 µM, respectively.

    • Incubate at room temperature for 15-30 minutes.

    • Stop the reaction by adding a small volume of 1 M NaOH.

    • Measure the absorbance at 610 nm.

  • Interpretation: An increase in absorbance indicates the production of H₂O₂, confirming the compound as a redox cycler. Include a known redox cycler (e.g., menadione) as a positive control.

Visualizations

G cluster_compound This compound cluster_interference Potential Interference Mechanisms cluster_assay Assay Components cluster_outcome Outcome Compound Aromatic Rings Thioether Carbamate Aggregation Aggregation Compound->Aggregation Fluorescence Fluorescence / Quenching Compound->Fluorescence Redox Redox Cycling Compound->Redox Reactivity Chemical Reactivity Compound->Reactivity Target Target Protein (e.g., Enzyme) Aggregation->Target non-specific inhibition Reporter Reporter System (e.g., Fluorophore, Luciferase) Fluorescence->Reporter signal interference Buffer Buffer Components (e.g., DTT) Redox->Buffer H₂O₂ generation Reactivity->Target covalent modification FP False Positive Result Target->FP Reporter->FP Buffer->FP

Caption: Potential pathways of assay interference.

G cluster_triage Hit Triage & Validation Workflow cluster_counterscreens Counterscreens for Interference start Primary Screen Hit (Apparent Activity) dose_response Confirm with Dose-Response Curve start->dose_response aggregation_test Aggregation Assay (+ Detergent) dose_response->aggregation_test If confirmed, run parallel tests fluorescence_test Autofluorescence Check dose_response->fluorescence_test If confirmed, run parallel tests redox_test Redox Cycling Assay dose_response->redox_test If confirmed, run parallel tests luciferase_test Luciferase Inhibition Assay dose_response->luciferase_test If confirmed, run parallel tests orthogonal Orthogonal Assay (Different Technology) aggregation_test->orthogonal All Negative false_positive False Positive (Discard) aggregation_test->false_positive Positive fluorescence_test->orthogonal All Negative fluorescence_test->false_positive Positive redox_test->orthogonal All Negative redox_test->false_positive Positive luciferase_test->orthogonal All Negative luciferase_test->false_positive Positive final_hit Validated Hit orthogonal->final_hit Activity Confirmed orthogonal->false_positive Activity Not Confirmed

Caption: Experimental workflow for troubleshooting assay hits.

G cluster_logic Logical Relationship of Counterscreens Primary Primary Assay (e.g., Enzyme Inhibition) CS1 Is the compound an aggregator? Primary->CS1 CS2 Is the compound a redox cycler? CS1->CS2 No Result Compound is a 'False Positive' for this reason CS1->Result Yes CS3 Does the compound interfere with the reporter system? CS2->CS3 No CS2->Result Yes CS3->Result Yes Valid Proceed to Orthogonal Assay CS3->Valid No

Caption: Decision tree for classifying assay hits.

References

How to prevent the degradation of Phenyl 2-(phenylthio)phenylcarbamate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Phenyl 2-(phenylthio)phenylcarbamate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a chemical compound primarily used as an intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication.[1][2][3] Its stability is crucial for ensuring the purity and yield of the final active pharmaceutical ingredient.

Q2: What are the main causes of this compound degradation?

The degradation of this compound is primarily caused by two chemical processes:

  • Hydrolysis of the carbamate functional group. This can be catalyzed by acidic or basic conditions and potentially by the presence of metal ions.[4][5][6][7]

  • Oxidation of the phenylthioether linkage. This is often initiated by exposure to atmospheric oxygen, oxidizing agents, or light.

Q3: How should I properly store this compound?

To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, at low temperatures. Recommended storage conditions are typically 2-8°C for short-term storage and -20°C for long-term storage.[3][8] For highly sensitive experiments, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[9]

Q4: Can I handle this compound on an open bench?

Given its susceptibility to hydrolysis from atmospheric moisture and oxidation from air, it is highly recommended to handle this compound under an inert atmosphere, especially when working with small quantities or for extended periods.[2][8][9][10] If a glovebox is not available, techniques such as using a Schlenk line or maintaining a positive pressure of an inert gas (nitrogen or argon) within the reaction vessel should be employed.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product Degradation of this compound due to hydrolysis.- Ensure all solvents are anhydrous. - Use a non-nucleophilic base if a base is required. - Control the pH of the reaction mixture to be near neutral if possible. - Work at lower temperatures to slow down the hydrolysis rate.
Degradation due to oxidation.- Degas all solvents prior to use. - Perform the reaction under an inert atmosphere (nitrogen or argon). - Avoid exposure to strong light. Use amber-colored glassware.
Appearance of unexpected impurities in analysis (e.g., HPLC, NMR) Hydrolysis products (2-(phenylthio)aniline, phenol).- Confirm the identity of impurities by comparing with standards or by mass spectrometry. - If confirmed, follow the solutions for preventing hydrolysis.
Oxidation products (sulfoxide, sulfone).- Confirm the identity of impurities. - If confirmed, follow the solutions for preventing oxidation.
Inconsistent results between experiments Variable exposure to air and moisture.- Standardize the experimental setup to rigorously exclude air and moisture using inert atmosphere techniques. - Ensure consistent quality of solvents and reagents.
Temperature fluctuations.- Use a temperature-controlled reaction setup (e.g., oil bath, cryostat).

Experimental Protocols

Protocol 1: General Handling Procedure for this compound Under Inert Atmosphere

This protocol describes the steps for setting up a reaction to minimize degradation of the title compound.

Materials:

  • This compound

  • Anhydrous solvents (e.g., toluene, THF)

  • Oven-dried glassware (e.g., round-bottom flask, condenser)

  • Schlenk line or a balloon filled with inert gas (argon or nitrogen)

  • Septa, needles, and syringes

  • Stir bar

Procedure:

  • Assemble the oven-dried glassware while still hot and allow it to cool under a stream of inert gas.

  • Once at room temperature, maintain a slight positive pressure of the inert gas.

  • Dissolve the this compound in the anhydrous solvent in a separate, dry flask under an inert atmosphere.

  • Transfer the solution to the reaction flask via a cannula or a syringe.

  • Add other reagents, also dissolved in anhydrous solvents, to the reaction flask using a syringe through a septum.

  • Maintain the inert atmosphere throughout the course of the reaction.

  • Upon completion, quench the reaction appropriately, still under an inert atmosphere if the product is also sensitive.

  • Work up the reaction using degassed solvents where possible.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water, methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Analyze samples at different time points by HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature and analyze samples at various time intervals by HPLC.[6]

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor the degradation by HPLC over time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze for degradation at different time points.

  • Photodegradation: Expose a solution of the compound to UV light and analyze at various time points to assess for photodegradation.[5][11]

  • Analysis: In all cases, use a stability-indicating HPLC method to separate the parent compound from its degradation products. Characterize any significant degradation products using techniques like LC-MS or NMR.

Visualizations

Degradation Pathways

Potential Degradation Pathways A This compound B Hydrolysis (Acid/Base/Metal Ions) A->B Carbamate Cleavage C Oxidation (O2, Peroxides, Light) A->C Sulfur Oxidation D 2-(phenylthio)aniline + Phenol + CO2 B->D E Sulfoxide/Sulfone Derivatives C->E

Caption: Key degradation routes for this compound.

Experimental Workflow for Minimizing Degradation

Workflow for Handling Sensitive Compound cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Execution & Monitoring A Oven-Dry Glassware D Assemble Under Inert Gas A->D B Use Anhydrous Solvents E Dissolve Reagents Under Inert Gas B->E C Degas Solvents C->E D->E F Transfer via Syringe/Cannula E->F G Maintain Positive Inert Gas Pressure F->G H Control Temperature G->H I Protect from Light G->I

Caption: Recommended workflow to prevent degradation during experiments.

Troubleshooting Decision Tree

Troubleshooting Degradation Issues A Unexpected Impurities or Low Yield? B Analyze Impurities by LC-MS A->B C Impurities Match Hydrolysis Products? B->C D Impurities Match Oxidation Products? B->D C->D No E Use Anhydrous Solvents & Control pH C->E Yes F Use Inert Atmosphere & Protect from Light D->F Yes G Investigate Other Side Reactions D->G No

Caption: A decision tree for troubleshooting experimental issues.

References

Technical Support Center: Synthesis of Phenyl 2-(phenylthio)phenylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Phenyl 2-(phenylthio)phenylcarbamate and its derivatives. This key intermediate is notably used in the synthesis of the atypical antipsychotic agent, Quetiapine.[1][2][3]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Desired Carbamate Product

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and formation of side products. Here are key areas to investigate:

  • Reaction Conditions: The reaction between 2-(phenylthio)aniline and phenyl chloroformate is sensitive to temperature and the rate of addition of reagents.[4] Maintaining a low temperature (around 0-5 °C) during the addition of phenyl chloroformate is crucial to minimize side reactions. Slow, dropwise addition of the chloroformate ensures that it reacts with the primary amine before other competing reactions can occur.

  • Base Selection: The choice and amount of base are critical for neutralizing the HCl byproduct generated during the reaction. Insufficient base can lead to the protonation of the starting amine, reducing its nucleophilicity and slowing down the desired reaction. A combination of an inorganic base (like sodium carbonate or potassium carbonate) to neutralize the acid and a non-nucleophilic organic base (like triethylamine or diisopropylethylamine) to facilitate the reaction can be beneficial. However, the use of an organic base can sometimes promote the formation of urea byproducts (see Pitfall 2).

  • Moisture Contamination: Phenyl chloroformate is highly sensitive to moisture and will readily hydrolyze to phenol and HCl. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Purity of Starting Materials: Impurities in the 2-(phenylthio)aniline or phenyl chloroformate can lead to side reactions and lower yields. Ensure the purity of your starting materials before commencing the synthesis.

Problem 2: Significant Formation of N,N'-bis(2-(phenylthio)phenyl)urea as a Side Product

Q2: I am observing a significant amount of a high-melting point solid in my crude product, which I suspect is the symmetrical urea byproduct. Why is this forming and how can I prevent it?

A2: The formation of N,N'-bis(2-(phenylthio)phenyl)urea is a common and significant side reaction in this synthesis. This occurs when the initially formed carbamate reacts with another molecule of the starting amine, or when the phenyl chloroformate reacts with water to form an isocyanate which then reacts with the amine.

  • Mechanism of Urea Formation:

    • Reaction with Water: Phenyl chloroformate can react with residual water to form an unstable carbamic acid, which then decomposes to form phenyl isocyanate. The highly reactive isocyanate then rapidly reacts with the starting 2-(phenylthio)aniline to form the symmetrical urea.

    • Reaction with Amine: Two molecules of 2-(phenylthio)aniline can react with one molecule of phenyl chloroformate, particularly if the chloroformate is added too quickly or if there are localized areas of high concentration.

  • Strategies to Minimize Urea Formation:

    • Strict Anhydrous Conditions: As mentioned above, minimizing water is the most critical factor in preventing urea formation.

    • Controlled Reagent Addition: Add the phenyl chloroformate solution slowly and sub-surface to the cooled, stirred solution of the amine. This ensures rapid mixing and prevents localized high concentrations of the chloroformate.

    • Stoichiometry: Using a slight excess of the 2-(phenylthio)aniline can help to ensure that the phenyl chloroformate is consumed quickly, but this can also lead to more unreacted amine to be removed during purification. Careful control of stoichiometry is key.

    • Choice of Base: While organic bases like triethylamine are often used, they can sometimes facilitate the formation of the isocyanate intermediate. Using a milder inorganic base like sodium bicarbonate or potassium carbonate may be preferable.

Problem 3: Difficulty in Purifying the Final Product

Q3: I am struggling to separate the desired this compound from the urea byproduct and other impurities. What are the recommended purification methods?

A3: Purification can be challenging due to the similar polarities of the desired product and the urea byproduct. A combination of techniques is often necessary.

  • Recrystallization: This is often the most effective method for removing the highly symmetric and less soluble urea byproduct.

    • Solvent Selection: A good solvent system will dissolve the desired carbamate at an elevated temperature but have low solubility for the urea. Common solvent systems for recrystallization of carbamates include ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes. Experiment with different solvent systems to find the optimal one for your specific derivative.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used.

    • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The desired carbamate is typically less polar than the urea byproduct and will elute first. Monitoring the fractions by Thin Layer Chromatography (TLC) is essential. A common starting point for TLC solvent system development is a mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30).

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for the reaction?

A4: The initial addition of phenyl chloroformate should be carried out at a low temperature, typically between 0 °C and 5 °C, to control the exothermic reaction and minimize side product formation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Q5: Can I use a different chloroformate, for example, ethyl chloroformate?

A5: Yes, other chloroformates can be used to synthesize different carbamate derivatives. However, the reactivity of the chloroformate will influence the reaction conditions. Alkyl chloroformates are generally less reactive than phenyl chloroformate, which may require longer reaction times or slightly elevated temperatures.

Q6: Is the thioether group stable under these reaction conditions?

A6: The thioether linkage is generally stable under the basic and slightly acidic (from HCl byproduct) conditions of this reaction. Oxidation of the sulfur is a potential concern if strong oxidizing agents are present, but this is not typical for this synthesis.

Q7: How can I monitor the progress of the reaction?

A7: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system, such as 3:1 hexane:ethyl acetate, can be used to separate the starting amine from the product carbamate. The starting amine will have a lower Rf value than the less polar carbamate product.

Data Presentation

Table 1: Hypothetical Influence of Reaction Parameters on Product Distribution

ParameterCondition ACondition BExpected Outcome
Base Triethylamine (1.2 eq)Potassium Carbonate (2.0 eq)Condition B may show a lower percentage of urea byproduct.
Solvent DichloromethaneTolueneToluene is less polar and may favor the desired reaction.
Temperature Room Temperature0 °C to Room TemperatureLower temperature during addition (Condition B) is expected to increase the carbamate-to-urea ratio.
Purity (Carbamate) ~85%~92%Purity is expected to be higher under more controlled conditions.
Yield (Carbamate) ~75%~85%Optimized conditions should lead to a higher yield of the desired product.

Note: The data in this table is representative and intended to illustrate expected trends. Actual results may vary.

Experimental Protocols

Synthesis of this compound [4]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(phenylthio)aniline (1 equivalent) in anhydrous toluene (10 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of phenyl chloroformate (1.1 equivalents) in anhydrous toluene (2 volumes) dropwise to the stirred amine solution over a period of 1 hour, maintaining the temperature below 5 °C.

  • Base Addition: After the addition is complete, add a solution of sodium carbonate (1.5 equivalents) in water (5 volumes) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.

  • Workup: Separate the organic layer. Wash the organic layer with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Signaling Pathway

The target compound, this compound, is a key intermediate in the synthesis of Quetiapine, an atypical antipsychotic. Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[4][5][6]

Quetiapine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor binds Serotonin Serotonin HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor binds Signaling_Cascade_D2 Downstream Signaling (e.g., ↓cAMP) D2_Receptor->Signaling_Cascade_D2 activates Signaling_Cascade_HT2A Downstream Signaling (e.g., ↑IP3, DAG) HT2A_Receptor->Signaling_Cascade_HT2A activates Therapeutic_Effect_D2 Antipsychotic Effect (Positive Symptoms) Signaling_Cascade_D2->Therapeutic_Effect_D2 leads to Therapeutic_Effect_HT2A Antipsychotic Effect (Negative Symptoms) Signaling_Cascade_HT2A->Therapeutic_Effect_HT2A leads to Quetiapine Quetiapine Quetiapine->D2_Receptor antagonizes Quetiapine->HT2A_Receptor antagonizes Synthesis_Workflow Start Start: 2-(phenylthio)aniline + Phenyl Chloroformate Reaction Reaction in Anhydrous Solvent (e.g., Toluene) with Base Start->Reaction Workup Aqueous Workup Reaction->Workup Side_Product Side Product: N,N'-bis(2-(phenylthio)phenyl)urea Reaction->Side_Product increased formation Crude_Product Crude Product Mixture Workup->Crude_Product Purification Purification Crude_Product->Purification Crude_Product->Side_Product Final_Product Pure this compound Purification->Final_Product Purification->Side_Product Removal Pitfall1 Pitfall: Moisture Contamination Pitfall1->Reaction leads to Pitfall2 Pitfall: Suboptimal Base/Temperature Pitfall2->Reaction leads to

References

Validation & Comparative

Comparing the efficacy of Phenyl 2-(phenylthio)phenylcarbamate with other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl 2-(phenylthio)phenylcarbamate, a chemical intermediate primarily recognized for its role in the synthesis of the atypical antipsychotic drug Quetiapine, has also been noted in research contexts as a tool for studying enzyme inhibition. This guide provides a comparative analysis of its potential efficacy as an enzyme inhibitor, with a specific focus on Lysine Demethylase 1 (LSD1), an enzyme implicated in various cancers. Due to the limited publicly available data on the direct inhibitory effects of this compound, this comparison is based on available information and draws parallels with known LSD1 inhibitors to provide a theoretical framework for its potential performance.

Introduction to this compound and Target Enzyme

This compound is a carbamate derivative with a molecular structure that suggests potential interactions with enzymatic binding sites. While its primary industrial application is as a precursor to Quetiapine, its utility as a research chemical has been highlighted, particularly in the context of enzyme inhibition studies.

The putative target enzyme, Lysine Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been linked to the progression of various cancers, making it a significant target for therapeutic intervention.

Comparative Efficacy with Other LSD1 Inhibitors

A direct quantitative comparison of this compound with established LSD1 inhibitors is challenging due to the absence of published IC50 or Ki values for this specific compound. However, we can infer its potential positioning by examining the landscape of known LSD1 inhibitors, which are broadly classified into two main categories: irreversible and reversible inhibitors.

Table 1: Comparison of this compound with Known LSD1 Inhibitors (Theoretical Placement)

Inhibitor ClassCompoundMechanism of ActionIC50 (LSD1)Notes
Theoretical This compound Unknown Not Available Potential for investigation based on structural motifs.
IrreversibleTranylcypromine (TCP)Covalent adduct formation with FAD cofactor~200 µMMAO inhibitor with off-target effects.
GSK2879552Mechanism-based irreversible inhibitor~18 nMHigh potency and selectivity.
ORY-1001 (Iadademstat)Mechanism-based irreversible inhibitor<20 nMIn clinical trials for AML and SCLC.
ReversibleSP2509Competitive, non-covalent~13 nMDisrupts LSD1-CoREST interaction.
CC-90011Reversible, non-covalent~16 nMIn clinical trials for AML and MDS.

IC50 values are approximate and can vary based on assay conditions.

Based on its chemical structure, this compound does not possess the reactive cyclopropylamine moiety characteristic of the irreversible tranylcypromine-based inhibitors. This suggests that if it does inhibit LSD1, it is more likely to be a reversible inhibitor. Its efficacy would depend on its ability to fit into the substrate-binding pocket and interact with key residues.

Experimental Protocols

To empirically determine the efficacy of this compound as an LSD1 inhibitor and enable a direct comparison, the following experimental protocols would be essential.

LSD1 Inhibition Assay (In Vitro)

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a test compound against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate

  • Amplex Red, horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (this compound)

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 96-well microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant LSD1 enzyme to each well, followed by the diluted test compound or control.

  • Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

  • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Amplex Red/HRP detection reagent. This reagent detects the hydrogen peroxide produced during the demethylation reaction.

  • Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~580-590 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Context

To better understand the workflow and the potential role of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Phenyl 2-(phenylthio)phenylcarbamate Dilutions incubation Incubate Enzyme with Compound compound_prep->incubation enzyme_prep Prepare LSD1 Enzyme Solution enzyme_prep->incubation substrate_prep Prepare H3K4me2 Peptide Substrate reaction Initiate Reaction with Substrate substrate_prep->reaction incubation->reaction detection Add Detection Reagent (Amplex Red/HRP) reaction->detection measurement Measure Fluorescence detection->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow for determining the in vitro inhibitory activity of this compound against LSD1.

signaling_pathway LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin Mark) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin Mark) H3K4me2->LSD1 Gene_Repression Target Gene Repression H3K4me1->Gene_Repression Inhibitor This compound (Putative Inhibitor) Inhibitor->LSD1 Inhibition

Caption: Simplified signaling pathway illustrating the role of LSD1 and the potential point of intervention for an inhibitor.

Conclusion

While this compound is an established intermediate in pharmaceutical synthesis, its potential as a direct enzyme inhibitor, specifically against LSD1, remains largely unexplored in publicly accessible literature. The provided theoretical comparison and experimental protocols offer a foundational framework for researchers to investigate its efficacy. Should empirical data demonstrate significant inhibitory activity, this compound could represent a novel scaffold for the development of new epigenetic modulators. Further research is warranted to elucidate its precise mechanism of action and to quantitatively benchmark its performance against existing LSD1 inhibitors.

Unlocking the Therapeutic Potential of Phenylcarbamates: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. This guide delves into the structure-activity relationship (SAR) of Phenyl 2-(phenylthio)phenylcarbamate analogs, a class of compounds holding promise for diverse pharmacological applications. While direct SAR studies on this specific scaffold are nascent, a comparative analysis of structurally related compounds provides valuable insights into their potential and directs future research.

The core structure, this compound, is notably a key intermediate in the synthesis of Quetiapine, an established atypical antipsychotic. This connection immediately suggests that analogs of this scaffold may interact with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters, targets modulated by Quetiapine and its active metabolite, norquetiapine.

To illuminate the therapeutic possibilities, this guide presents a comparative analysis of related compound series, focusing on antiproliferative and antimicrobial activities, where promising data has emerged.

Comparative Analysis of Biological Activity

Recent studies have explored the biological activities of compounds containing the diphenyl sulfide and phenylcarbamate moieties. While direct data on this compound analogs is limited, research on closely related structures provides a foundation for understanding their potential.

Antimicrobial and Cytostatic Activity of 2-(Phenylcarbamoyl)phenyl Benzoate Analogs

A significant study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates has revealed potent antimicrobial and cytostatic effects. These compounds, which share a similar structural core with our topic of interest, were evaluated against a panel of mycobacteria, bacteria, and fungi. The minimum inhibitory concentrations (MICs) against various mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis, were found to be in the low micromolar range (0.125 to 8 μM)[1].

Notably, the drug-resistant strains of M. tuberculosis exhibited high susceptibility to these compounds, suggesting a mechanism of action distinct from conventional antitubercular drugs. Furthermore, certain derivatives demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.49 μM[1].

The cytostatic activity of these benzoate analogs was also evaluated, with most compounds showing significant growth inhibition at concentrations below 10 μM, while exhibiting no cytotoxicity at concentrations up to 50 μM. This favorable therapeutic window highlights their potential as leads for further development[1]. A selection of the most active compounds from this study is presented in the table below.

Compound IDR (Substitution on Benzoate)M. tuberculosis H37Rv MIC (μM)M. kansasii MIC (μM)MRSA MIC (μM)
1 4-NO₂0.250.5> 3.91
2 4-Cl120.49
3 4-Br0.510.98
4 4-CF₃0.511.95

Data extracted from a study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates[1].

Antiproliferative Activity of Related Scaffolds

While direct antiproliferative data on this compound analogs is not yet available, studies on structurally related diphenyl sulfide and phenylthiazole derivatives have shown promising anticancer activity. For instance, some phenylthiazole derivatives have demonstrated inhibitory effects against various human cancer cell lines at micromolar to nanomolar concentrations[2]. Similarly, N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives have been evaluated for their cytotoxic effects against neuroblastoma, hepatocarcinoma, and breast cancer cell lines[3]. These findings suggest that the diphenyl sulfide and related aromatic scaffolds are worthy of investigation for antiproliferative activity.

Experimental Protocols

To aid researchers in the evaluation of this compound analogs, detailed methodologies for key experiments are provided below, based on protocols used for structurally similar compounds.

Synthesis of 2-(Phenylcarbamoyl)phenyl Benzoate Analogs

The synthesis of the 2-(phenylcarbamoyl)phenyl 4-substituted benzoates involved the esterification of the corresponding salicylanilide precursors[1]. A general synthetic scheme is outlined below:

cluster_0 Synthesis of 2-(Phenylcarbamoyl)phenyl Benzoates Salicylanilide Substituted Salicylanilide Reaction Coupling Reaction Salicylanilide->Reaction BenzoicAcid 4-Substituted Benzoic Acid BenzoicAcid->Reaction EDC EDC / DMAP EDC->Reaction Solvent DCM, rt Solvent->Reaction Product 2-(Phenylcarbamoyl)phenyl 4-Substituted Benzoate Reaction->Product

Synthetic scheme for 2-(phenylcarbamoyl)phenyl benzoates.

General Procedure: To a solution of the appropriate salicylanilide (1 mmol) and 4-substituted benzoic acid (1.2 mmol) in dichloromethane (DCM, 20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.2 mmol) were added. The reaction mixture was stirred at room temperature for 12-24 hours. The solvent was then evaporated, and the residue was purified by column chromatography to yield the desired ester[1].

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) for mycobacteria were determined using a microplate dilution method. The compounds were dissolved in DMSO and diluted in Middlebrook 7H9 broth to the desired concentrations. The mycobacterial suspension was added to each well, and the plates were incubated at 37°C. The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the mycobacteria[1]. A similar broth microdilution method was used for determining the MICs against other bacteria and fungi according to standard protocols.

Cytotoxicity Assay

The cytotoxic effect of the compounds was determined using the MTT assay on a human cell line (e.g., HEK293). Cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for 24 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were then dissolved in a solubilizing solution, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, was then calculated[1].

Future Directions and Signaling Pathways

The structural similarity of this compound to the core of Quetiapine suggests that its analogs may interact with a range of neurological targets. The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for antipsychotic drugs. Future research should investigate the affinity of these new analogs for dopamine and serotonin receptors.

cluster_1 Potential GPCR Signaling Pathway Ligand Phenylcarbamate Analog Receptor GPCR (e.g., Dopamine/Serotonin Receptor) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Generalized GPCR signaling pathway.

References

A Comparative Guide to Phenyl 2-(phenylthio)phenylcarbamate: Synthesis, Physicochemical Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenyl 2-(phenylthio)phenylcarbamate, a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine.[1][2][3] While primarily recognized for its role in pharmaceutical manufacturing, its carbamate structure suggests potential for biological activity, a hypothesis explored in this document through comparison with other functionally related phenylcarbamates. This guide offers a cross-validation of its known synthesis and properties with the experimentally determined biological activities of analogous compounds, providing a framework for future research and development.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₁₉H₁₅NO₂S.[3][] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 111974-73-3[3][5]
Molecular Weight 321.39 g/mol [3][]
Melting Point 91 - 92 °C[3][]
Boiling Point (Predicted) 438.0 ± 37.0 °C[3][]
Density (Predicted) 1.28 ± 0.1 g/cm³[3][]
Solubility Chloroform (Slightly), Methanol (Slightly)[3][]
LogP 4.4[3]

Synthesis of this compound

The synthesis of this compound is a well-established process. The primary route involves the reaction of 2-aminodiphenyl sulfide with phenyl chloroformate.[6] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

  • 2-Amino diphenylsulfide

  • Toluene

  • Phenyl chloroformate

  • Sodium hydroxide

  • Sodium carbonate

  • Water

Procedure:

  • Dissolve 2-Amino diphenylsulfide (0.4 mole) in 500 ml of toluene and cool the solution to 5°C.[7]

  • Slowly add a solution of phenyl chloroformate (0.24 mole) in 50 ml of toluene to the stirred solution over a period of 1 hour.[7]

  • Following the initial addition, commence a simultaneous addition of phenyl chloroformate (0.24 mole) in 50 ml of toluene and an aqueous solution containing sodium hydroxide (0.3 mole) and sodium carbonate (0.35 mole) in 200 ml of water.[7]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Synthesis_of_Phenyl_2_phenylthiophenylcarbamate Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvents 2_Amino_diphenylsulfide 2-Amino diphenylsulfide Reaction_Vessel Reaction at 5°C 2_Amino_diphenylsulfide->Reaction_Vessel Phenyl_chloroformate Phenyl chloroformate Phenyl_chloroformate->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel NaOH_Na2CO3 NaOH / Na₂CO₃ (aq) NaOH_Na2CO3->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Synthetic pathway for this compound.

Potential Biological Activity: A Comparative Outlook

While this compound is primarily an intermediate, its carbamate moiety is a common feature in compounds with significant biological activity, notably as enzyme inhibitors. This section explores the potential for this compound to exhibit inhibitory effects on cholinesterases and carbonic anhydrases, based on data from structurally related phenylcarbamates.

Cholinesterase Inhibition

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system. Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Several phenylcarbamate derivatives have demonstrated potent inhibitory activity against these enzymes.

Comparative Data: Phenylcarbamates as Cholinesterase Inhibitors

CompoundTarget EnzymeIC₅₀ (µM)
Salicylanilide N,N-disubstituted (thio)carbamates (range)AChE38 - 90
Salicylanilide N,N-disubstituted (thio)carbamates (range)BChE1.60 - 311.0
Carbamate 1BChE0.12 ± 0.09
Carbamate 7BChE0.38 ± 0.01
Carbamate 12AChE17.41 ± 0.22

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data compiled from a study on salicylanilide (thio)carbamates and other carbamate derivatives.[8]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition of specific CA isoforms has therapeutic applications, for instance, in the treatment of glaucoma and certain cancers. Fluorinated phenylsulfamates, which are structurally related to phenylcarbamates, have shown potent and selective inhibition of tumor-associated CA isozymes.

Comparative Data: Phenylsulfamates as Carbonic Anhydrase Inhibitors

CompoundTarget EnzymeKᵢ (nM)
Fluorinated Phenylsulfamates (range)CA IX2.8 - 47
Fluorinated Phenylsulfamates (range)CA XII1.9 - 35
Fluorinated Phenylsulfamates (range)CA I53 - 415
Fluorinated Phenylsulfamates (range)CA II20 - 113

Kᵢ values represent the inhibition constant. Data from a study on fluorinated phenylsulfamates.[9]

Proposed Experimental Protocols for Biological Activity Screening

To investigate the hypothetical biological activity of this compound, standard enzyme inhibition assays can be employed. Detailed protocols for assessing cholinesterase and carbonic anhydrase inhibition are provided below.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test compound (this compound) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (1 U/mL).[10]

  • Incubate the plate for 10 minutes at 25°C.[10]

  • Add 10 µL of 10 mM DTNB to the reaction mixture.[10]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[10]

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the test compound.

AChE_Inhibition_Assay Acetylcholinesterase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE Solution - Buffer (pH 8.0) - Test Compound - DTNB - ATCI Start->Prepare_Reagents Plate_Setup Add Buffer, Test Compound, and AChE to 96-well plate Prepare_Reagents->Plate_Setup Incubation1 Incubate for 10 min at 25°C Plate_Setup->Incubation1 Add_DTNB Add DTNB Solution Incubation1->Add_DTNB Initiate_Reaction Add ATCI to start reaction Add_DTNB->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the acetylcholinesterase inhibition assay.
Experimental Protocol: Carbonic Anhydrase Activity Assay

This assay measures the hydratase activity of carbonic anhydrase by monitoring the pH change of a buffer.

Materials:

  • Purified carbonic anhydrase (e.g., bovine CAII)

  • Buffer solution (e.g., Tris-HCl)

  • CO₂-saturated water

  • Test compound (this compound) solution

  • pH meter

Procedure:

  • Prepare a buffered solution containing the test compound at various concentrations.

  • Add a known amount of carbonic anhydrase to the solution.

  • Initiate the reaction by adding a specific volume of CO₂-saturated water.

  • Monitor the change in pH over time using a pH meter. The rate of pH drop is proportional to the CA activity.

  • The inhibitory effect of the test compound is determined by comparing the rate of pH change in its presence to a control without the inhibitor.

CA_Activity_Assay Carbonic Anhydrase Activity Assay Workflow Start Start Prepare_Solutions Prepare Solutions: - Buffer - CA Enzyme - Test Compound - CO₂-saturated water Start->Prepare_Solutions Reaction_Setup Combine Buffer, Test Compound, and CA Enzyme Prepare_Solutions->Reaction_Setup Initiate_Reaction Add CO₂-saturated water Reaction_Setup->Initiate_Reaction Monitor_pH Monitor pH change over time Initiate_Reaction->Monitor_pH Determine_Rate Determine rate of pH drop Monitor_pH->Determine_Rate Calculate_Inhibition Calculate % Inhibition Determine_Rate->Calculate_Inhibition End End Calculate_Inhibition->End

References

Independent Verification of the Pharmacological Properties of Phenyl 2-(phenylthio)phenylcarbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential pharmacological properties of Phenyl 2-(phenylthio)phenylcarbamate against established therapeutic agents. While primarily documented as a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, preliminary research suggests its potential utility in enzyme inhibition, specifically targeting Lysine Demethylase 1 (LSD1).[1] This analysis will, therefore, explore its pharmacological profile in the context of both Quetiapine's mechanism of action and the therapeutic landscape of LSD1 inhibitors. Furthermore, this guide will touch upon the reported antimycobacterial activity of structurally related compounds.

I. Comparison with Quetiapine's Pharmacological Profile

This compound is a direct precursor to Quetiapine, an established atypical antipsychotic.[2][3] Understanding the pharmacology of Quetiapine provides a foundational context for assessing the potential, albeit unverified, neurological effects of its precursor. Quetiapine's therapeutic efficacy stems from its complex interaction with various neurotransmitter receptors in the brain.[4][5][6][7][8]

Table 1: Comparison of Receptor Binding Affinities (Ki, nM)

TargetQuetiapineThis compound
Dopamine D2Moderate AntagonistData Not Available
Serotonin 5-HT2APotent AntagonistData Not Available
Serotonin 5-HT1APartial Agonist (via metabolite)Data Not Available
Histamine H1Potent AntagonistData Not Available
Adrenergic α1Moderate AntagonistData Not Available
Norepinephrine Transporter (NET)Moderate Inhibitor (via metabolite)Data Not Available

Note: Experimental data for this compound is currently unavailable in public literature.

Signaling Pathway of Quetiapine

The diagram below illustrates the primary signaling pathways modulated by Quetiapine, highlighting its multi-target approach to treating psychosis and mood disorders.

Quetiapine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_pre Dopamine D2_Receptor D2 Receptor Dopamine_pre->D2_Receptor Serotonin_pre Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin_pre->5HT2A_Receptor 5HT1A_Receptor 5-HT1A Receptor Serotonin_pre->5HT1A_Receptor Norepinephrine_pre Norepinephrine alpha1_Receptor α1 Receptor Norepinephrine_pre->alpha1_Receptor NET NET Norepinephrine_pre->NET Reuptake H1_Receptor H1 Receptor Quetiapine Quetiapine Quetiapine->D2_Receptor Antagonism Quetiapine->5HT2A_Receptor Antagonism Quetiapine->H1_Receptor Antagonism Quetiapine->alpha1_Receptor Antagonism Norquetiapine Norquetiapine (Active Metabolite) Quetiapine->Norquetiapine Metabolism Norquetiapine->5HT1A_Receptor Partial Agonism Norquetiapine->NET Inhibition

Quetiapine's multifaceted receptor interactions.

II. Comparison with LSD1 Inhibitors

Recent research has identified this compound as a tool compound for studying the inhibition of Lysine Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1] LSD1 inhibitors represent a promising class of epigenetic drugs.

Table 2: Comparison of LSD1 Inhibitory Activity

CompoundType of InhibitionIC50 (nM)Clinical Development Stage
Tranylcypromine (TCP)Irreversible~200,000Marketed (for depression), Clinical trials for cancer
ORY-1001Irreversible<20Phase II (AML)
GSK-2879552Irreversible~18Phase I/II (SCLC, AML)
This compoundNot SpecifiedData Not AvailablePreclinical

Note: Data for this compound is not publicly available. The table includes representative examples of clinical-stage LSD1 inhibitors for comparative purposes.

General Mechanism of LSD1 Inhibition

The workflow below outlines the general mechanism by which LSD1 inhibitors exert their anticancer effects through the demethylation of histone H3 on lysine 4 (H3K4me2), leading to the reactivation of tumor suppressor genes.

LSD1_Inhibition_Workflow LSD1 LSD1 H3K4me2 Histone H3 Lys4 Dimethylation (Gene Silencing) LSD1->H3K4me2 Demethylation Reactivation Tumor Suppressor Gene Reactivation H3K4me2->Reactivation Leads to LSD1_Inhibitor LSD1 Inhibitor LSD1_Inhibitor->LSD1 Inhibition Apoptosis Cancer Cell Apoptosis Reactivation->Apoptosis

Workflow of LSD1 inhibition in cancer therapy.

III. Antimycobacterial Potential of Related Structures

While direct evidence for the antimycobacterial activity of this compound is lacking, studies on derivatives of 2-(phenylthio) benzoylarylhydrazone have shown promising results against Mycobacterium tuberculosis.[9] This suggests that the core phenylthio-phenyl scaffold may be a valuable starting point for the development of novel antitubercular agents.

Table 3: Antimycobacterial Activity of 2-(phenylthio) benzoylarylhydrazone Derivatives

Compound DerivativeIC90 (μg/mL) against M. tuberculosis H37Rv
5-Nitro-2-furyl analogue7.57
5-Nitro-2-thienyl analogue2.96

IV. Experimental Protocols

Independent verification of the pharmacological properties of this compound would require the following key experiments:

Receptor Binding Assays
  • Objective: To determine the binding affinity of the compound to a panel of CNS receptors, including but not limited to dopamine, serotonin, histamine, and adrenergic receptors.

  • Methodology: Radioligand binding assays are the standard method. This involves incubating varying concentrations of the test compound with cell membranes expressing the receptor of interest and a fixed concentration of a radiolabeled ligand. The amount of bound radioactivity is then measured to determine the displacement by the test compound and calculate the inhibition constant (Ki).

LSD1 Inhibition Assay
  • Objective: To quantify the inhibitory potency of the compound against the LSD1 enzyme.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the demethylation of a biotinylated histone H3 peptide by recombinant LSD1. The reaction product is detected by a specific antibody labeled with a fluorescent europium chelate, and the FRET signal is measured. The IC50 value is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Antimycobacterial Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.

  • Methodology: The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method. The compound is serially diluted in a 96-well microplate containing a culture of M. tuberculosis. After an incubation period, the Alamar Blue reagent is added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Conclusion

This compound remains a compound of interest primarily due to its role as a precursor to Quetiapine and its potential as an LSD1 inhibitor. While direct pharmacological data is scarce, its structural relationship to a clinically successful antipsychotic and its implication in epigenetic modulation warrant further investigation. The experimental protocols outlined above provide a clear path for the independent verification of its pharmacological properties. Researchers are encouraged to pursue these studies to fully elucidate the therapeutic potential of this molecule and its derivatives.

References

Uncharted Territory: The Cellular Effects of Phenyl 2-(phenylthio)phenylcarbamate Remain Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological effects of Phenyl 2-(phenylthio)phenylcarbamate on different cell lines. Despite its known role as a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, direct studies investigating its cytotoxic, apoptotic, or other cellular effects are currently unavailable.

Our extensive search for comparative analyses of this compound's impact on various cell lines, including common cancer cell lines such as HeLa, MCF-7, and A549, yielded no specific experimental data. While some reports suggest that structurally related compounds may possess antiproliferative properties, these findings cannot be directly extrapolated to this compound without dedicated research.

The primary focus of the available literature is on the chemical synthesis and properties of this compound. Information regarding its biological mechanism of action, potential therapeutic effects, or comparative cytotoxicity remains to be elucidated.

Due to the absence of quantitative data from cell viability assays (e.g., MTT or IC50 values), detailed experimental protocols, and identified signaling pathways related to this compound, it is not possible to construct the requested comparative analysis, data tables, or visualizations at this time.

Future Directions

The lack of data highlights a potential area for future research. Investigating the effects of this compound on various cancer and normal cell lines could uncover novel biological activities. Such studies would be crucial in determining if this compound possesses any therapeutic potential beyond its current use as a synthetic intermediate.

Researchers and professionals in drug development are encouraged to undertake studies to address the following questions:

  • What is the cytotoxic profile of this compound against a panel of diverse cancer cell lines?

  • Does this compound induce apoptosis, and if so, what are the underlying molecular mechanisms and signaling pathways involved?

  • How do the cellular effects of this compound compare to its parent compound, Quetiapine, or other structurally similar molecules?

Answering these questions would not only expand our fundamental understanding of this chemical entity but also potentially open new avenues for therapeutic development. Until such studies are conducted, a comparative analysis of its effects on different cell lines remains an open and important scientific inquiry.

Assessing the selectivity and specificity of Phenyl 2-(phenylthio)phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity and specificity is paramount. However, in the case of Phenyl 2-(phenylthio)phenylcarbamate (CAS No. 111974-73-3), the available scientific literature does not contain data on its biological activity, selectivity, or specificity. Its documented role is primarily as a key intermediate and potential impurity in the synthesis of Quetiapine, an atypical antipsychotic medication.[1][2][3][4] Consequently, a direct comparison of its performance against alternative compounds is not feasible based on current knowledge.

While a performance-based comparison guide cannot be constructed, this report provides a contextual assessment of this compound, including its role in the synthesis of Quetiapine and a broader overview of the significance of the carbamate moiety in drug discovery.

Contextual Overview of this compound

This compound is a known impurity and intermediate in the manufacturing process of Quetiapine.[2][3] Its chemical structure and properties are well-defined, but its biological effects have not been a subject of published research. One report noted that structurally related compounds have demonstrated antiproliferative activity in leukemia cell line studies, but this has not been specifically attributed to this compound itself.[4]

Below is a table summarizing the known chemical information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 111974-73-3
Molecular Formula C₁₉H₁₅NO₂S
Molecular Weight 321.39 g/mol
Appearance White to Off-White Solid
Solubility Slightly soluble in Chloroform and Methanol
Primary Application Intermediate in Quetiapine synthesis

The Role of the Carbamate Moiety in Medicinal Chemistry

The carbamate functional group (-NHCOO-) present in this compound is a significant structural motif in a wide array of therapeutic agents.[5][6][7][8][9] Carbamates are valued in drug design for their chemical stability and their ability to act as bioisosteres of amide bonds, which can enhance a molecule's resistance to metabolic degradation.[5]

Compounds containing a carbamate group have been successfully developed for various therapeutic areas, including:

  • Anticonvulsants: To treat conditions like epilepsy.[5][9]

  • Cholinesterase Inhibitors: For the management of neurodegenerative diseases such as Alzheimer's.[5][9]

  • Antineoplastic Agents: In the development of cancer therapies.[5]

  • Antiviral Agents: Including treatments for HIV infection.[5]

Synthetic Pathway of Quetiapine

To illustrate the role of this compound, the following diagram outlines a synthetic route to Quetiapine, highlighting the position of the intermediate.

G cluster_start Starting Materials cluster_reaction1 Reaction 1 cluster_reaction2 Reaction 2 cluster_reaction3 Reaction 3 cluster_reaction4 Reaction 4 A 2-aminodiphenyl sulfide C This compound A->C B Phenyl chloroformate B->C D Dibenzo[b,f][1,4]thiazepin-11(10H)-one C->D Intramolecular Cyclization R1 Base R1->C E 11-Chloro-dibenzo[b,f][1,4]thiazepine D->E R2 Cyclization R2->D G Quetiapine E->G R3 Chlorinating Agent R3->E F Piperazine F->G R4 Condensation R4->G

Synthetic Pathway to Quetiapine

Experimental Protocols

As there is no available experimental data on the biological performance of this compound, no experimental protocols for its assessment can be provided. The primary analytical methods associated with this compound are for its identification and characterization as an impurity in Quetiapine, which typically involve techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

References

Safety Operating Guide

Proper Disposal of Phenyl 2-(phenylthio)phenylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Phenyl 2-(phenylthio)phenylcarbamate, a compound containing both carbamate and thioether functional groups. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Waste Categorization and Disposal Routes

Proper segregation of waste streams is fundamental to safe and compliant laboratory practice. The following table summarizes the recommended disposal routes for different types of waste generated from the use of this compound.

Waste TypeRecommended Disposal Route
Solid this compound Collect in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste. The label should include the full chemical name and any relevant hazard symbols.
Concentrated Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic solvent waste. Do not mix with incompatible waste streams.
Dilute Aqueous Solutions While some dilute aqueous solutions of organic compounds may be eligible for drain disposal after appropriate treatment, it is recommended to collect these in a designated aqueous hazardous waste container due to the presence of the thioether and carbamate moieties.
Contaminated Labware (e.g., gloves, wipes) Place in a designated, sealed, and clearly labeled hazardous waste container for solid laboratory waste. These materials should be treated as contaminated and not disposed of in regular trash.

Experimental Protocol for In-Lab Treatment of Small Quantities (Use with Caution)

The following is a generalized protocol for the treatment of small quantities of this compound based on the reactivity of its functional groups. This procedure should be tested on a very small scale in a controlled environment before being applied to larger quantities. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Principle: This procedure involves the oxidation of the thioether moiety to a less hazardous sulfoxide or sulfone using sodium hypochlorite (bleach), followed by collection for final disposal.

Materials:

  • Sodium hypochlorite solution (commercial bleach, typically 5-6%)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Designated hazardous waste container

Procedure:

  • Preparation: Conduct the entire procedure in a well-ventilated fume hood.

  • Dissolution: If treating a solid, dissolve a small quantity of this compound in a minimal amount of a suitable organic solvent in which it is soluble.

  • Oxidation: Slowly and with stirring, add the this compound solution to an excess of sodium hypochlorite solution. Be aware that the reaction may be exothermic.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete oxidation. The exact reaction time may vary and should be determined through small-scale testing.

  • Collection: After the reaction is complete, the resulting mixture should be collected in a designated hazardous waste container for aqueous waste.

  • Rinsing: All glassware that came into contact with this compound should be rinsed with a small amount of solvent, and the rinsate collected as hazardous waste. Subsequently, the glassware can be decontaminated by soaking in a bleach solution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste cluster_1 Waste Segregation cluster_2 Disposal Action cluster_3 Final Disposition start Identify Waste Type solid Solid Chemical start->solid Solid liquid Liquid Solution start->liquid Liquid contaminated Contaminated Materials start->contaminated Contaminated solid_waste Solid Hazardous Waste Container solid->solid_waste liquid_waste Liquid Hazardous Waste Container liquid->liquid_waste No in_lab In-Lab Treatment (Small Scale) liquid->in_lab Small Quantity for Treatment? contaminated_waste Solid Lab Waste Container contaminated->contaminated_waste final_disposal Dispose via Institutional Hazardous Waste Program solid_waste->final_disposal liquid_waste->final_disposal contaminated_waste->final_disposal in_lab->liquid_waste Yes (Collect after treatment)

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols. It is the responsibility of the user to ensure that all waste is handled and disposed of in accordance with local, state, and federal regulations.

Essential Safety and Operational Guide for Phenyl 2-(phenylthio)phenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for Phenyl 2-(phenylthio)phenylcarbamate (CAS No. 111974-73-3). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. This compound is for research and development use, and its toxicological properties are not fully characterized; therefore, cautious handling is imperative.

Protection TypeSpecificationRationale
Respiratory Protection Self-contained breathing apparatus (SCBA) or a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, especially during weighing or transfers.
Eye Protection Chemical safety goggles.To protect eyes from contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.
Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.

Operational Plan: Safe Handling and Use

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

2. Handling Procedures:

  • Before use, carefully inspect the container for any damage.

  • Avoid creating dust when handling the solid material. Use techniques such as gentle scooping and weighing on tared paper within the fume hood.

  • Prepare solutions in the fume hood.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency and Disposal Plan

1. Spill Response:

In the event of a spill, follow the step-by-step procedure outlined below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_post_cleanup Post-Cleanup Alert_Personnel Alert personnel in the area Evacuate Evacuate the immediate area if necessary Alert_Personnel->Evacuate Don_PPE Don appropriate PPE (SCBA, goggles, gloves, lab coat) Evacuate->Don_PPE Contain_Spill Cover the spill with an inert absorbent material (e.g., vermiculite, sand) Don_PPE->Contain_Spill Collect_Waste Carefully sweep or scoop the contained material into a labeled waste container Contain_Spill->Collect_Waste Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water Collect_Waste->Decontaminate Dispose_Waste Dispose of waste in accordance with institutional and local regulations Decontaminate->Dispose_Waste Report_Incident Report the incident to the lab supervisor and EHS Dispose_Waste->Report_Incident

Figure 1. Chemical Spill Response Workflow

2. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

3. Disposal Plan:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

This information is based on available safety data and general best practices for handling laboratory chemicals. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.